molecular formula C9H8N2O2 B156672 6-Hydroxy-2-methylquinazolin-4(3H)-one CAS No. 1882-77-5

6-Hydroxy-2-methylquinazolin-4(3H)-one

Cat. No.: B156672
CAS No.: 1882-77-5
M. Wt: 176.17 g/mol
InChI Key: QMCWCWOPKFEBHC-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methylquinazolin-4(3H)-one is a versatile quinazolinone-based building block recognized for its significant potential in medicinal chemistry and drug discovery. The quinazolin-4(3H)-one scaffold is a privileged structure in pharmacology, known to confer a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties . This specific derivative is of particular interest in antiviral research, as the quinazolin-4-one core has been successfully leveraged in the rational design of non-covalent, non-peptidic inhibitors targeting the SARS-CoV-2 main protease (M pro ), a critical target for anti-COVID-19 therapeutics . Beyond antiviral applications, this scaffold serves as a critical precursor in developing novel molecular entities. Researchers utilize it to create type II multi-kinase inhibitors for oncology, which work by occupying the ATP-binding pocket in a unique inactive conformation, and to develop compounds targeting the polo-box domain (PBD) of Polo-like kinase 1 (Plk1), an emerging anticancer strategy . The structural flexibility of the quinazolinone core allows for extensive optimization, making this compound a valuable starting point for structure-activity relationship (SAR) studies aimed at discovering new lead compounds with improved potency and pharmacokinetic profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-10-8-3-2-6(12)4-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCWCWOPKFEBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388733
Record name 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1882-77-5
Record name 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1882-77-5
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Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxy-2-methylquinazolin-4(3H)-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 6-Hydroxy-2-methylquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide also incorporates data from closely related analogs to provide a thorough understanding of its expected characteristics.

Chemical Properties

This compound belongs to the quinazolinone class of compounds, which are known for their diverse biological activities.[1] The physicochemical properties of this molecule are crucial for its handling, formulation, and biological interactions.

General Properties
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1882-77-5N/A
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
Appearance Expected to be a solid.[3]
Physicochemical Data

Quantitative experimental data for this compound is not extensively reported. The following table includes predicted values and data from similar quinazolinone structures to provide an estimate of its properties.

PropertyValueNotes
Melting Point Not available.The related compound 2-methyl-4(3H)-quinazolinone has a melting point of 231-233 °C.[4]
Boiling Point Not available.High boiling point expected due to hydrogen bonding and aromaticity.
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and ethanol.General solubility profile for quinazolinone derivatives.[5][6]
pKa Not available.The pKa of the phenolic hydroxyl group and the amide proton would be the principal determinants of its acidic/basic character. A study on quinazoline derivatives suggests that the pKa can be influenced by substituents.[7]
LogP (predicted) 0.3This value suggests a relatively low lipophilicity.[2]

Chemical Structure and Spectroscopic Data

The structure of this compound consists of a bicyclic system where a pyrimidine ring is fused to a benzene ring. It features a hydroxyl group at position 6, a methyl group at position 2, and a ketone at position 4. The "(3H)" designation indicates the location of the hydrogen atom on the nitrogen at position 3.

SMILES: CC1=NC2=C(C=C(C=C2)O)C(=O)N1[3]

InChI: 1S/C9H8N2O2/c1-5-10-8-3-2-6(12)4-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13)[3]

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H and O-H protons.

  • Aromatic Protons: The protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a specific splitting pattern.

  • Methyl Protons: A singlet for the methyl group at position 2 would be expected in the upfield region (around δ 2.3-2.5 ppm).

  • NH and OH Protons: The amide (N-H) and hydroxyl (O-H) protons will likely appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the nine carbon atoms in the molecule.

  • Carbonyl Carbon: The carbonyl carbon (C4) will be the most downfield signal, typically in the range of δ 160-165 ppm.

  • Aromatic and Heterocyclic Carbons: The carbons of the fused ring system will appear between δ 110-155 ppm. The carbon bearing the hydroxyl group (C6) and the carbon attached to the nitrogen atoms will have characteristic chemical shifts.

  • Methyl Carbon: The methyl carbon will be the most upfield signal, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: A moderate band around 3200-3400 cm⁻¹, which may overlap with the O-H stretch.

  • C=O Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹ for the amide carbonyl group.

  • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region.

  • C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would likely involve the loss of small molecules such as CO and HCN, as well as fragmentation of the methyl group.[11]

Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for the synthesis of 2-methylquinazolin-4(3H)-ones involves the reaction of the corresponding anthranilic acid derivative with acetic anhydride to form an intermediate benzoxazinone, followed by reaction with an amine.[12][13] For the synthesis of the title compound, 2-amino-5-hydroxybenzoic acid would be the logical starting material.

Step 1: Synthesis of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one

  • A mixture of 2-amino-5-hydroxybenzoic acid and an excess of acetic anhydride is heated at reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

  • The resulting solid is washed with a non-polar solvent (e.g., hexane) to yield the intermediate benzoxazinone.

Step 2: Synthesis of this compound

  • The crude 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent such as ethanol.

  • An aqueous solution of ammonia is added to the mixture.

  • The reaction mixture is stirred at room temperature or gently heated.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford this compound.

Synthesis_Workflow cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation 2-amino-5-hydroxybenzoic_acid 2-amino-5-hydroxybenzoic acid Reaction1 Reflux 2-amino-5-hydroxybenzoic_acid->Reaction1 Acetic_anhydride Acetic Anhydride Acetic_anhydride->Reaction1 Benzoxazinone 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one Reaction1->Benzoxazinone Reaction2 Stirring/Heating Benzoxazinone->Reaction2 Ammonia Aqueous Ammonia Ammonia->Reaction2 Final_Product This compound Reaction2->Final_Product Biological_Activities cluster_activities Biological Activities Quinazolinone_Core Quinazolinone Scaffold Anticancer Anticancer Quinazolinone_Core->Anticancer e.g., EGFR, VEGFR-2 Inhibition Antimicrobial Antimicrobial Quinazolinone_Core->Antimicrobial Anti_inflammatory Anti-inflammatory Quinazolinone_Core->Anti_inflammatory Anticonvulsant Anticonvulsant Quinazolinone_Core->Anticonvulsant

References

An In-depth Technical Guide to 6-Hydroxy-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Hydroxy-2-methylquinazolin-4(3H)-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthetic methodologies, and known biological activities, offering valuable insights for researchers in the field.

Chemical Identity and Properties

This compound is a quinazolinone derivative characterized by a hydroxyl group at the 6th position and a methyl group at the 2nd position of the quinazolinone core. Its chemical structure and properties are summarized in the table below.

PropertyValue
CAS Number 1882-77-5[1]
IUPAC Name This compound
Synonyms 2-METHYL-QUINAZOLINE-4,6-DIOL, 2-Methyl-6-hydroxy-4-quinazolinone
Chemical Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from substituted anthranilic acids. A common and effective synthetic route involves the cyclization of an appropriately substituted anthranilic acid derivative.

General Synthesis of 2-Methyl-4(3H)-quinazolinones

A widely employed method for the synthesis of 2-methyl-4(3H)-quinazolinone derivatives involves a two-step reaction sequence starting from anthranilic acid.[1][2] The first step is the formation of a benzoxazinone intermediate, followed by reaction with an amine.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

A common precursor for 2-methyl-quinazolinones is 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is typically synthesized by the thermal cyclization of anthranilic acid with acetic anhydride.[2]

  • Reactants: Anthranilic acid, Acetic anhydride

  • Procedure: A mixture of anthranilic acid and acetic anhydride is refluxed. The excess acetic anhydride and the acetic acid byproduct are then removed under reduced pressure to yield the crude benzoxazinone.

Step 2: Synthesis of 3-substituted-2-methylquinazolin-4(3H)-one

The benzoxazinone intermediate is then reacted with an appropriate amine to form the desired quinazolinone. For the synthesis of unsubstituted N-3 quinazolinones, ammonia or a source of ammonia can be used.

  • Reactants: 2-Methyl-4H-3,1-benzoxazin-4-one, Amine (e.g., ammonia, hydrazine hydrate)

  • Procedure: The benzoxazinone is condensed with an amine. For instance, reaction with hydrazine hydrate in ethanol under reflux yields 3-amino-2-methylquinazolin-4(3H)-one.[2][3]

Proposed Synthesis of this compound

Based on established synthetic strategies for quinazolinone derivatives, a plausible pathway for the synthesis of this compound would start from 2-amino-5-hydroxybenzoic acid (5-hydroxyanthranilic acid).

Experimental Workflow:

G cluster_0 Step 1: Acetylation and Cyclization cluster_1 Step 2: Amination and Ring Transformation A 2-amino-5-hydroxybenzoic acid C Heat (Reflux) A->C B Acetic Anhydride B->C D 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one C->D F Heat D->F E Ammonia E->F G This compound F->G

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, including approved drugs. Derivatives of quinazolin-4(3H)-one are known to exhibit a wide range of pharmacological activities, with anticancer, antibacterial, and anti-inflammatory properties being the most prominent.

Anticancer Activity and Kinase Inhibition

A significant body of research has focused on the anticancer potential of quinazolinone derivatives. Many of these compounds function as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Key kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Cyclin-Dependent Kinases (CDKs)

The inhibitory action of quinazolinones on these kinases disrupts downstream signaling pathways that regulate cell growth, angiogenesis, and apoptosis.

While specific studies detailing the biological targets of this compound are limited, its structural similarity to other known kinase inhibitors suggests that it may also exert its biological effects through the modulation of kinase activity.

Illustrative Signaling Pathway:

The following diagram illustrates a generalized signaling pathway that can be targeted by quinazolinone-based kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase Downstream Kinases (e.g., PI3K, Akt, MAPK) Receptor->Kinase Receptor->Kinase Compound This compound (Proposed Inhibitor) Compound->Receptor Proliferation Cell Proliferation & Survival Kinase->Proliferation Apoptosis Apoptosis Kinase->Apoptosis

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinazolinone derivative.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The information provided on the chemical properties, synthesis, and potential biological activities of this compound is intended to facilitate further investigation and application of this compound.

References

6-Hydroxy-2-methylquinazolin-4(3H)-one IUPAC name and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides a detailed overview of 6-Hydroxy-2-methylquinazolin-4(3H)-one, a heterocyclic organic compound belonging to the quinazolinone class. Due to the limited specific experimental data for this particular derivative, this guide also includes representative information for the broader class of 2-methylquinazolin-4(3H)-ones to provide a comprehensive understanding of their chemical and biological context.

IUPAC Name: this compound

Molecular Formula: C₉H₈N₂O₂

PropertyValueSource
Molecular Weight 176.17 g/mol [1]
CAS Number 1882-77-5
Canonical SMILES CC1=NC2=C(C=C(C=C2)O)C(=O)N1[1]
InChI Key QMCWCWOPKFEBHC-UHFFFAOYSA-N[1]

Physicochemical and Predicted Data

Predicted PropertyValueSource
XlogP 0.3[2]
Monoisotopic Mass 176.05858 Da[2]

Predicted Collision Cross Section (CCS) values (Ų) per adduct:

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 177.06586134.3
[M+Na]⁺ 199.04780145.4
[M-H]⁻ 175.05130134.5
[M+NH₄]⁺ 194.09240152.1
[M+K]⁺ 215.02174141.0
[M+H-H₂O]⁺ 159.05584127.8
[M+HCOO]⁻ 221.05678153.7
[M+CH₃COO]⁻ 235.07243175.9
[M+Na-2H]⁻ 197.03325142.7
[M]⁺ 176.05803133.7
[M]⁻ 176.05913133.7
Data from PubChemLite, calculated using CCSbase.[2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in the available literature. However, the synthesis of the parent compound, 2-methylquinazolin-4(3H)-one, is well-established and provides a representative methodology.

Representative Experimental Protocol: Synthesis of 2-Methylquinazolin-4(3H)-one

This two-step synthesis proceeds via the formation of a benzoxazinone intermediate.

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

  • Reactants: Anthranilic acid and acetic anhydride.

  • Procedure: Anthranilic acid is heated with acetic anhydride under microwave irradiation in a neat (solvent-free) condition. The reaction mixture is heated for approximately 8-10 minutes. This reaction leads to the formation of 2-methyl-4H-3,1-benzoxazin-4-one.

  • Work-up: The resulting product can be purified by recrystallization.

Step 2: Synthesis of 2-methylquinazolin-4(3H)-one

  • Reactants: 2-methyl-4H-3,1-benzoxazin-4-one and ammonia.

  • Procedure: The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is reacted with ammonia. This reaction can be carried out on a solid support and assisted by microwave irradiation to improve efficiency.

  • Work-up: The crude product is extracted with a suitable solvent, such as methanol, and can be further purified by chromatography or recrystallization.

This method is a common and efficient way to produce the 2-methylquinazolin-4(3H)-one scaffold.

Biological Activity and Therapeutic Potential

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.

While specific biological data for this compound is limited, the broader class of quinazolinone derivatives has been extensively studied. A notable area of research is their activity as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The inhibition of VEGFR-2 is a validated strategy in cancer therapy.

Representative Signaling Pathway: VEGFR-2 Inhibition by Quinazolinone Derivatives

Several quinazolinone derivatives have been developed as inhibitors of the VEGFR-2 signaling pathway. This pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby preventing tumor neovascularization.

Below is a diagram illustrating the general mechanism of VEGFR-2 signaling and its inhibition.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (Active/Dimerized) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation ADP ADP VEGFR2_active->ADP P P VEGFR2_active->P Phosphorylation Quinazolinone Quinazolinone Inhibitor Quinazolinone->VEGFR2_active Inhibition ATP ATP ATP->VEGFR2_active Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream_Signaling Activation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream_Signaling->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by quinazolinone derivatives.

Conclusion

This compound is a member of the pharmacologically significant quinazolinone family. While specific research on this particular derivative is not extensive, the broader class of 2-methylquinazolin-4(3H)-ones demonstrates significant therapeutic potential, particularly as kinase inhibitors in oncology. Further investigation into the synthesis and biological activity of this compound is warranted to explore its potential as a novel therapeutic agent. The synthetic methodologies and biological pathways described for related compounds provide a solid foundation for future research in this area.

References

A Technical Guide to the Discovery and Natural Occurrence of Quinazolinone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, natural sources, biosynthesis, and isolation of quinazolinone alkaloids, a significant class of heterocyclic compounds known for their diverse and potent biological activities.

Introduction and Historical Discovery

Quinazolinone alkaloids are a class of fused heterocyclic compounds containing a benzene ring fused to a pyrimidine ring.[1] Their core structure is a fundamental building block for over 200 naturally occurring alkaloids and a "privileged structure" in medicinal chemistry for drug development.[2][3] The history of quinazolinone alkaloids began with the isolation of the first member, vasicine, from the leaves of Adhatoda vasica in 1888.[4] A significant milestone was the discovery of febrifugine from the Chinese plant Dichroa febrifuga, which exhibited potent antimalarial activity and spurred further research into this class of compounds.[4][5] Since these initial discoveries, approximately 200 naturally occurring quinazolinone alkaloids were identified by 2005, with an additional 55 new structures isolated in the subsequent decade alone.[6]

Natural Occurrence

Quinazolinone alkaloids are widely distributed in nature, having been isolated from various plants, microorganisms (including fungi and bacteria), and even animals.[2]

  • Plants: They are found in several plant families. Notable examples include Adhatoda spp. (Acanthaceae), Peganum harmala (Nitrariaceae), Dichroa spp. (Hydrangeaceae), and Evodia spp. (Rutaceae).[7][8]

  • Microorganisms: Fungi, particularly endophytic and marine-derived species, are a rich source of structurally diverse quinazolinone alkaloids.[9] Genera such as Penicillium and Aspergillus are known to produce these compounds.[3][9] For instance, Auranomides A-C were isolated from Penicillium aurantiogriseum, and an entomopathogenic fungus, Isaria farinosa, was found to produce 2-(4-Hydroxybenzyl)quinazolinon-4(3H)-one.[3] The marine environment is increasingly recognized as a significant and untapped resource for novel quinazolinone alkaloids.[10][11]

  • Animals: While less common, some quinazolinone alkaloids have been identified in animal sources.[2]

Biosynthesis of Quinazolinone Alkaloids

The biosynthetic pathway of most quinazolinone alkaloids originates from the amino acid anthranilic acid . This precursor undergoes a series of enzymatic reactions, often involving condensation with another amino acid or its derivative, followed by cyclization and subsequent modifications to yield the diverse range of quinazolinone structures observed in nature.

Below is a generalized logical diagram illustrating the core biosynthetic pathway.

Quinazolinone Biosynthesis Pathway cluster_precursors AnthranilicAcid Anthranilic Acid N_Acyl_AA N-Acylanthranilic Acid Intermediate AnthranilicAcid->N_Acyl_AA Amide_Intermediate Amide Intermediate N_Acyl_AA->Amide_Intermediate Quinazolinone_Core Quinazolinone Core Structure Amide_Intermediate->Quinazolinone_Core Cyclization Diverse_Alkaloids Diverse Quinazolinone Alkaloids Quinazolinone_Core->Diverse_Alkaloids Tailoring Reactions (e.g., Hydroxylation, Methylation) AminoAcid Second Amino Acid or derivative AminoAcid->Amide_Intermediate Amidation Acyl_CoA Acyl-CoA Acyl_CoA->N_Acyl_AA Acylation

Caption: Generalized biosynthetic pathway of quinazolinone alkaloids.

Quantitative Data on Natural Occurrence

The concentration of quinazolinone alkaloids can vary significantly depending on the species, the part of the organism, and environmental conditions. The following table summarizes quantitative data from selected natural sources.

AlkaloidNatural SourcePlant/Fungal PartYield/Concentration (% w/w)Reference
Peganine (Vasicine)Peganum harmalaDry Seeds~1.0%[8][12]
Peganine GlycosidePeganum harmalaDry Seeds~3.9%[8][12]
DeoxypeganinePeganum harmalaImmature/Green FruitsHigh amounts (not specified)[8][12]
SaponinsCrinum zeylanicumBulb13.08 - 37.20%[13]
Alkaloids (Total)Crinum zeylanicumBulb4.62 - 22.14%[13]

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of quinazolinone alkaloids involve a series of standard and advanced phytochemical techniques.

A typical workflow for the isolation of these alkaloids is outlined in the diagram below. This process, known as bioassay-directed isolation, uses biological activity to guide the purification process.[3]

Isolation Workflow Start Collection & Drying of Natural Source Material Extraction Solvent Extraction (e.g., EtOAc, MeOH) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioassay Screening (e.g., Cytotoxicity, Antimicrobial) Fractions->Bioassay Purification Further Purification (e.g., HPLC, Prep-TLC) Bioassay->Purification Active Fractions Pure_Compound Isolated Pure Compound Purification->Pure_Compound Characterization Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Characterization

Caption: General workflow for bioassay-directed isolation of alkaloids.

A. Extraction:

  • The dried and powdered source material (e.g., plant leaves, fungal mycelia) is subjected to solvent extraction.

  • Commonly, a multi-step extraction is performed using solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and methanol (MeOH), to separate compounds based on their solubility.[13]

  • The resulting solutions are concentrated under reduced pressure (e.g., using a rotary evaporator) to yield crude extracts.

B. Isolation and Purification:

  • Column Chromatography (CC): The crude extract is first fractionated using CC over a stationary phase like silica gel. A gradient elution system (e.g., hexane-EtOAc followed by EtOAc-MeOH) is used to separate the compounds into fractions of decreasing complexity.

  • High-Performance Liquid Chromatography (HPLC): Active fractions identified from bioassays are subjected to preparative or semi-preparative HPLC for final purification. A reversed-phase C18 column is often used with a mobile phase such as a methanol-water or acetonitrile-water gradient.

C. Structure Elucidation and Characterization: The chemical structures of isolated pure compounds are determined using a combination of modern spectroscopic techniques.[14][15]

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental formula of the compound.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is crucial for elucidating the complete chemical structure.

    • 1D NMR (¹H and ¹³C): Provides information about the types and numbers of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. ¹H-¹H COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, which is essential for assembling the molecular skeleton.[9]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups present in the molecule, such as carbonyls (C=O) and hydroxyls (O-H).[16]

  • X-ray Crystallography: When suitable crystals of the compound can be grown, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[17]

This comprehensive approach, from discovery in natural sources to detailed chemical characterization, is fundamental to advancing the research and development of quinazolinone alkaloids as potential therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Profile of 6-Hydroxy-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-2-methylquinazolin-4(3H)-one, a quinazolinone derivative of significant interest in medicinal chemistry. Quinazolinone scaffolds are known to exhibit a wide range of biological activities, making their structural elucidation crucial for the rational design of novel therapeutic agents. This document presents available mass spectrometry data, representative spectroscopic data from closely related analogs, detailed experimental protocols for spectroscopic analysis, and visualizations of a relevant biological pathway and an experimental workflow.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol [1]
Appearance Expected to be a solid
SMILES CC1=NC2=C(C=C(C=C2)O)C(=O)N1[2]
InChIKey QMCWCWOPKFEBHC-UHFFFAOYSA-N[2]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its elemental composition. The predicted monoisotopic mass is 176.05858 Da[2].

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [2][3]

AdductPredicted m/z
[M+H]⁺177.06586
[M+Na]⁺199.04780
[M-H]⁻175.05130
[M+NH₄]⁺194.09240
[M+K]⁺215.02174
[M]⁺176.05803
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the molecular structure. Spectra are typically recorded in deuterated solvents such as DMSO-d₆. While specific data for this compound is unavailable, the following tables present representative data from analogous quinazolinone structures to guide spectral interpretation.

Table 2: Representative ¹H NMR Data for a Substituted Quinazolinone

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s1HN-H
~9.8s1HAr-OH
~7.9d1HAr-H
~7.6dd1HAr-H
~7.2d1HAr-H
~2.4s3H-CH₃

Table 3: Representative ¹³C NMR Data for a Substituted Quinazolinone

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~162.0C=O
~155.0C-OH
~152.0C=N
~148.0Ar-C (quaternary)
~127.0Ar-CH
~125.0Ar-CH
~120.0Ar-C (quaternary)
~115.0Ar-CH
~21.0-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amine, carbonyl, and aromatic moieties.

Table 4: Representative IR Absorption Bands for a Hydroxylated Quinazolinone

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (hydroxyl)
3200 - 3100MediumN-H stretch (amide)
~3050WeakAr C-H stretch
~1680StrongC=O stretch (amide)
~1610Medium-StrongC=N stretch
~1590, 1480MediumAr C=C stretch
~1250MediumC-O stretch (phenol)

Experimental Protocols

The following are standard protocols for the spectroscopic analysis of quinazolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution, using sonication if necessary[2].

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Data Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm and a relaxation delay of 1-2 seconds[2].

  • ¹³C NMR Data Acquisition : Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR[2].

  • Data Processing : Process the raw data using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C)[2].

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle to obtain a fine powder[2].

  • Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a translucent pellet[2].

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹[2].

  • Data Analysis : Identify the functional groups by analyzing the positions and intensities of the absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) for accurate mass determination.

  • Data Acquisition : Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

  • Data Analysis : Determine the molecular weight from the m/z values of the molecular ion and common adducts. Compare the experimental mass to the theoretical mass to confirm the elemental composition.

Visualizations

Signaling Pathway

Quinazolinone derivatives have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers[4]. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by quinazolinone compounds.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates and Translocates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates Nucleus Nucleus Quinazolinone Quinazolinone Inhibitor Quinazolinone->DestructionComplex Potential Target Spectro_Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR Data_Analysis Combined Spectral Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of substituted quinazolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their diverse biological activities, understanding their properties is crucial for the rational design of novel therapeutic agents.[1]

Core Structure and Physicochemical Properties

The fundamental scaffold of a quinazolinone consists of a benzene ring fused to a pyrimidinone ring.[2] The most common and biologically relevant isomer is 4(3H)-quinazolinone.[3] The properties of these compounds can be significantly altered by substitutions at various positions, primarily at the 2, 3, 6, and 8 positions, which affects their physicochemical characteristics and, consequently, their biological activity.[4]

Table 1: Physicochemical Properties of Unsubstituted 4(3H)-Quinazolinone

PropertyValueReference
Molecular FormulaC₈H₆N₂O[5][6]
Molecular Weight146.15 g/mol [5][6]
CAS Number491-36-1[5][6]
AppearanceWhite solid[5]
TautomerismExhibits lactam-lactim tautomerism[4]

Substitutions on this core structure can dramatically influence properties like solubility, lipophilicity (LogP), and melting point, which are critical for drug development. For instance, the introduction of polar groups can increase aqueous solubility, while non-polar moieties can enhance lipid solubility.

Synthesis of Substituted Quinazolinones

A variety of synthetic routes to substituted quinazolinones have been developed. A prevalent and classic method involves the condensation of an anthranilic acid derivative with a suitable reagent, followed by cyclization. One common approach is the reaction of anthranilic acid with an acyl chloride to form a benzoxazinone intermediate, which is then treated with an amine to yield the desired 2,3-substituted quinazolinone.[7]

Modern approaches often utilize microwave-assisted synthesis or green chemistry principles, such as using deep eutectic solvents, to improve yields and reduce reaction times.[8] Another common method is the condensation of 2-aminobenzamide with various aldehydes.[9]

dot ```dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions A [label="Anthranilic Acid\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Acylating Agent\n(e.g., Acetic Anhydride)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Step 1: Acylation &\nCyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="2-Substituted-4H-3,1-\nbenzoxazin-4-one\n(Intermediate)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Step 2: Aminolysis &\nRing Opening/Closing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="2,3-Disubstituted-\n4(3H)-quinazolinone\n(Final Product)", shape=folder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions A -> C; B -> C; C -> D [label="Formation of\nIntermediate"]; D -> F; E -> F; F -> G [label="Product Formation"]; }

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone-based drugs.

Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. [10]For quinazolinones, SAR studies have revealed that the nature and position of substituents are critical for activity. [4]

  • Position 2: Substitutions with aromatic or heterocyclic rings can influence interactions with target proteins. [4]* Position 3: Modifications at this position can significantly alter potency and selectivity. [4]* Positions 6 and 8: Introducing small, electron-withdrawing groups on the benzene ring can enhance anticancer activity. [4] QSAR models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of novel compounds, thereby guiding the design of more potent and selective drug candidates and reducing the need for extensive synthesis and testing.

References

The Quinazolinone Scaffold: A Versatile Nucleus with Diverse Pharmacological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The quinazolinone scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidinone ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making it a focal point for the discovery and development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant pharmacological potentials of the quinazolinone core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Anticancer Activity

Quinazolinone derivatives have shown significant promise as anticancer agents, with several compounds having progressed to clinical use. Their mechanism of action is often targeted, focusing on key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various quinazolinone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
Gefitinib A549 (Lung)0.015[1]
Erlotinib A431 (Skin)0.002[2]
Lapatinib MCF-7 (Breast)5.9[3]
Compound 3j MCF-7 (Breast)0.20[3]
Compound 3g A2780 (Ovarian)0.14[3]
Compound 125 MDA-MB-231 (Breast)0.43[4]
Compound 101 MCF-7 (Breast)0.34[5]
Compound 106 -0.47 (Cdk4 inhibition)[5]
Compound 127 A549 (Lung)12.30[5]
Compound 128 HepG-2 (Liver)1.11[5]
Compound 129 HepG-2 (Liver)4.28[5]
PVHD121 (15) A549 (Lung)in micromolar range[6]
Compound 29 -nanomolar range (PARP-1 inhibitor)[6]
Compound 46 A549 (Lung)good activity[6]
Compound 47 HCT116 (Colon)good activity[6]
Signaling Pathway: EGFR Inhibition

A primary mechanism of action for many anticancer quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent downstream signaling cascade.

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binding EGFR->EGFR P P EGFR->P Phosphorylation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibition ATP ATP ADP ADP Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway P->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway P->PI3K_Akt_mTOR STAT STAT Pathway P->STAT Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibition STAT->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinazolinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7][8][9][10]

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[7][8][9][10]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7][8][9][10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[7][8][9][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The quinazolinone scaffold is also a promising platform for the development of new antimicrobial agents, addressing the growing challenge of antibiotic resistance.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinazolinone derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 15 S. aureus≤0.5--[11]
Compound 27 S. aureus≤0.5--[11]
Compound 4a E. coli4C. albicans2[12]
Compound 4c S. typhimurium4--[12]
Compound 5a --C. albicans1[12]
Compound 16 S. aureus0.5--[13]
Compound 20 B. subtilis0.5--[13]
Compound 19 P. aeruginosa0.15--[13]
Compound 3g P. aeruginosa0.0625C. albicans0.0625[14]
Compound 3f S. aureus0.0078--[14]
Pyrazole analogue 5b S. aureus1.95 (µM)A. niger15.63 (µM)[15]
Ampicillin S. aureus5-20--[14]
Ketoconazole --C. albicans-[16]
Mechanism of Action: DNA Gyrase Inhibition

One of the proposed mechanisms for the antibacterial activity of certain quinazolinone derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[12] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of cellular processes and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell Quinazolinone Quinazolinone Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinazolinone->DNA_Gyrase Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Catalyzes relaxation Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase DNA_Replication DNA Replication & Transcription Relaxed_DNA->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Inhibition of bacterial DNA gyrase by quinazolinone derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Quinazolinone derivatives (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilutions: Prepare serial two-fold dilutions of the quinazolinone derivatives in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control well with a known antibiotic and a negative control well with only broth and inoculum.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Quinazolinone derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of quinazolinone derivatives, typically assessed as the percentage inhibition of paw edema in the carrageenan-induced rat paw edema model.

Compound IDDose (mg/kg)Inhibition of Edema (%)Reference
Phenylbutazone 5038.9[17]
Indomethacin -80.9[17]
Compound 32-36 series -10.28 - 53.33[17]
Compound 40 series 5019.69 - 59.61[17]
Compound 41-43 series 5016.3 - 36.3[17]
Compound 9 5020.4[18]
Compound 15 50better than 11-14, 16[18]
Compound 21 5032.5[18]
Compound QA-2 -82.75[19]
Compound QA-6 -81.03[19]
Mechanism of Action: COX-2 Inhibition

A key mechanism underlying the anti-inflammatory effect of some quinazolinone derivatives is the inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

COX2_Inhibition_Pathway cluster_cellular_response Cellular Response to Inflammatory Stimuli Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Release from cell membrane COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Synthesis of Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Mediate Quinazolinone Quinazolinone Derivative Quinazolinone->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by quinazolinone derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Quinazolinone derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6): a control group, a standard drug group, and test groups for different doses of the quinazolinone derivatives.

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Anticonvulsant Activity

Quinazolinone derivatives have also been extensively investigated for their anticonvulsant properties, showing potential for the treatment of epilepsy.

Quantitative Anticonvulsant Activity Data

The following table presents the median effective dose (ED50) of various quinazolinone derivatives in preclinical models of epilepsy, such as the maximal electroshock (MES) test. The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population that takes it.

Compound IDTest ModelED50 (mg/kg)Reference
Phenytoin MES~9.5[1]
Compound 1g MES29[1]
Compound 5b PTZ152[20]
Compound 5c PTZ165[20]
Compound 5d PTZ140[20]
Compound 5f -28.90[21]
Compound 12 PTZ-[22]
Compound 38 PTZ-[22]
Compound 8 PTZ0.248 (mmol/kg)[23]
Compound 13 PTZ0.239 (mmol/kg)[23]
Compound 19 PTZ0.338 (mmol/kg)[23]
Compound III PTZ73.1[23]
Compound IV PTZ11.79[23]
Mechanism of Action: GABA-A Receptor Modulation

A prominent mechanism for the anticonvulsant activity of some quinazolinone derivatives is the positive allosteric modulation of the GABA-A receptor.[24][25][26] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the effect of GABA at the GABA-A receptor, these compounds increase chloride ion influx into neurons, leading to hyperpolarization and a reduction in neuronal excitability, thus suppressing seizure activity.

GABAA_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABAA_Receptor Binds Cl_ion Cl- GABAA_Receptor->Cl_ion Increased Influx Quinazolinone Quinazolinone Derivative Quinazolinone->GABAA_Receptor Positive Allosteric Modulation Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Positive allosteric modulation of the GABA-A receptor by quinazolinone derivatives.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution with an anesthetic (e.g., 0.5% tetracaine)

  • Quinazolinone derivatives (suspended in a suitable vehicle)

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Animal Grouping and Dosing: Divide the mice into groups and administer the vehicle, standard drug, or test compounds intraperitoneally.

  • Electrode Application: At the time of peak effect of the drug (e.g., 30 or 60 minutes post-dosing), apply a drop of the saline-anesthetic solution to the eyes of the mouse.

  • Shock Delivery: Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the hind limb tonic extensor component of the seizure. The absence of this component is considered as the endpoint indicating protection.

  • Data Analysis: Calculate the percentage of protection in each group. Determine the ED50 value of the active compounds using a probit analysis of the dose-response data.

Synthesis of the Quinazolinone Scaffold

A variety of synthetic routes have been developed for the construction of the quinazolinone ring system. A common and versatile method is the reaction of an anthranilic acid derivative with an appropriate reagent to form the pyrimidinone ring.

General Synthetic Workflow

Quinazolinone_Synthesis cluster_synthesis General Synthesis of 4(3H)-Quinazolinones Anthranilic_Acid Anthranilic Acid Derivative Benzoxazinone 2-Substituted-3,1-benzoxazin-4-one (Intermediate) Anthranilic_Acid->Benzoxazinone Acylation & Cyclization Acylating_Agent Acylating Agent (e.g., Acyl Chloride, Acid Anhydride) Acylating_Agent->Benzoxazinone Quinazolinone 3-Substituted-4(3H)-Quinazolinone (Final Product) Benzoxazinone->Quinazolinone Amination & Rearrangement Amine Amine or Hydrazine (R-NH2) Amine->Quinazolinone

Caption: A common synthetic route to 3-substituted-4(3H)-quinazolinones.

Experimental Protocol: Synthesis of 2-Alkyl-4H-benzo[d][27][28]oxazin-4-one derivatives

Materials:

  • Anthranilic acid

  • N,N-Dimethylformamide (DMF)

  • Aliphatic acyl chloride

  • Acetic anhydride

  • Water

Procedure:

  • N-Acylation of Anthranilic Acid: Dissolve anthranilic acid (10 mmol) in DMF (5 mL). Add the aliphatic acyl chloride (10.1 mmol) dropwise to the solution. Stir the reaction mixture for 3 hours at room temperature. Add water (40 mL) and stir for an additional hour. Filter the precipitated product and wash with cold water to obtain the N-acyl anthranilic acid.

  • Cyclization to Benzoxazinone: Add the N-acyl anthranilic acid (2.5 mmol) to acetic anhydride (2 mL) and heat the reaction mixture at 140°C. Monitor the reaction progress by TLC. Upon completion, the 2-alkyl-4H-benzo[d][27][28]oxazin-4-one derivative is formed.

Experimental Protocol: Synthesis of 3-Substituted Quinazolinone Derivatives

Materials:

  • 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione

  • 2-alkyl-4H-benzo[d][27][28]oxazin-4-one derivative

  • Glacial acetic acid

  • Isopropanol

Procedure:

  • Condensation Reaction: Reflux a mixture of 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione (1.5 mmol) and the 2-alkyl-4H-benzo[d][27][28]oxazin-4-one derivative (2 mmol) in glacial acetic acid for 6 hours.

  • Work-up and Purification: Monitor the reaction by TLC. After completion, evaporate the acetic acid using a rotary evaporator. Wash the residue with hot isopropanol to remove byproducts. Filter the desired product and wash with isopropanol to yield the final quinazolinone derivative.

Conclusion

The quinazolinone scaffold continues to be a highly valuable and versatile template in the field of medicinal chemistry. The diverse range of potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscores its significance. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and improved therapeutic agents based on this remarkable heterocyclic system. This guide provides a foundational understanding for researchers to build upon in their quest for novel drug candidates.

References

The Biological Versatility of Quinazolinone Derivatives: A Deep Dive into Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system, stands as a privileged structure in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities. This has led to the development of numerous derivatives with significant therapeutic potential across various disease areas. This technical guide provides a comprehensive review of the biological significance of quinazolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Analysis of Biological Activity

The therapeutic efficacy of quinazolinone derivatives is quantified through various in vitro and in vivo assays. The following tables summarize the biological activity of representative compounds, providing a comparative overview of their potency.

Anticancer Activity

Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tubulin.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Gefitinib A549 (Lung)EGFR Kinase Inhibition0.015 - 0.04[1]
Erlotinib A431 (Skin)Cell Proliferation0.1[1]
Lapatinib BT-474 (Breast)Cell Proliferation0.1[1]
Compound 1 MCF-7 (Breast)MTT Assay0.44[2]
Compound 2 HCT116 (Colon)MTT Assay3.92[3]
Compound 3 A549 (Lung)MTT Assay4.26[3]
Compound 4 HeLa (Cervical)MTT Assay0.004[4]
Compound 5 PC-3 (Prostate)MTT Assay17.08[5]
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Quinazolinone derivatives have shown promising activity against a variety of bacterial and fungal pathogens. Their mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 6 Staphylococcus aureus4[6]
Compound 7 Escherichia coli8[6]
Compound 8 Candida albicans2[6]
Compound 9 Aspergillus niger32[7]
Compound 10 Pseudomonas aeruginosa32[7]
Compound 11 Bacillus subtilis24.3[8]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain quinazolinone derivatives have demonstrated significant anti-inflammatory effects, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.

Compound IDAnimal ModelDose% Inhibition of EdemaReference
Compound 12 Rat50 mg/kg32.5[9]
Compound 13 Rat50 mg/kg59.61[10]
Compound 14 Rat200 mg/kg80.7[10]
QA-2 RatNot Specified82.75[11]
QA-6 RatNot Specified81.03[11]
Anticonvulsant Activity

Epilepsy and other seizure disorders represent a significant unmet medical need. Quinazolinone derivatives have been investigated for their anticonvulsant properties, with some compounds showing potent activity in preclinical models.

Compound IDAnimal ModelTestED50 (mg/kg)Reference
Compound 5f MouseMES28.90[12]
Compound 5b MouseMES47.38[12]
Compound 5c MouseMES56.40[12]
Compound 6o MouseMES88.02[13]
Compound 6q MouseMES94.6[13]
Compound 5d MousescPTZ140[14]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinazolinone derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[5] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for anticancer therapies. Several quinazolinone derivatives, such as gefitinib and erlotinib, are potent EGFR inhibitors.[1] They typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Quinazolinone inhibition of the EGFR signaling pathway.
Tubulin Polymerization and Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. Some quinazolinone derivatives exert their anticancer effects by interfering with tubulin polymerization.[5] They can either inhibit the assembly of tubulin into microtubules or stabilize existing microtubules, leading to mitotic arrest and apoptosis in cancer cells.

Tubulin_Polymerization cluster_0 Tubulin Dynamics Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Arrest Mitotic Arrest & Apoptosis Microtubule->Mitotic_Arrest Quinazolinone_Inhibitor Quinazolinone Inhibitor Quinazolinone_Inhibitor->Tubulin Inhibits Polymerization

Disruption of microtubule dynamics by quinazolinones.

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of quinazolinone derivatives.

General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

A common and versatile method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones starts from anthranilic acid.[15][16]

  • Step 1: N-Acylation of Anthranilic Acid: Anthranilic acid is reacted with an appropriate acyl chloride in the presence of a base (e.g., pyridine) to yield the corresponding N-acyl anthranilic acid.

  • Step 2: Cyclization to Benzoxazinone: The N-acyl anthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, and heated to induce cyclization, forming a 2-substituted-4H-3,1-benzoxazin-4-one.

  • Step 3: Amination to Quinazolinone: The benzoxazinone intermediate is subsequently reacted with a primary amine (R-NH2) in a suitable solvent (e.g., ethanol or glacial acetic acid) under reflux conditions. This step results in the ring-opening of the benzoxazinone and subsequent recyclization to form the desired 2,3-disubstituted quinazolin-4(3H)-one. The product is typically isolated by precipitation upon cooling and purified by recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones Start Anthranilic Acid + Acyl Chloride Step1 N-Acylation Start->Step1 Intermediate1 N-Acyl Anthranilic Acid Step1->Intermediate1 Step2 Cyclization (Acetic Anhydride, Heat) Intermediate1->Step2 Intermediate2 2-Substituted-4H-3,1-benzoxazin-4-one Step2->Intermediate2 Step3 Amination (Primary Amine, Reflux) Intermediate2->Step3 Product 2,3-Disubstituted Quinazolin-4(3H)-one Step3->Product

General synthetic workflow for quinazolinones.
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20][21]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivatives (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL). The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][17][22][23]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: The quinazolinone derivative is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of compounds.[2][8][10][13][24]

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test animals receive the quinazolinone derivative at a specific dose, typically via oral or intraperitoneal administration. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[23][25][26]

  • Animal Preparation: Mice or rats are used for the assay.

  • Compound Administration: The animals are administered the test quinazolinone derivative at various doses. A control group receives the vehicle.

  • Induction of Seizure: At the time of peak effect of the drug, a maximal electrical stimulus is delivered through corneal or ear electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Drug_Screening_Workflow cluster_workflow Drug Screening and Evaluation Workflow Start Compound Synthesis (Quinazolinone Derivatives) In_Vitro In Vitro Screening (e.g., MTT, MIC assays) Start->In_Vitro Hit_ID Hit Identification (Potent & Selective Compounds) In_Vitro->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Lead_Opt->In_Vitro Iterative Process In_Vivo In Vivo Testing (e.g., Animal Models of Disease) Lead_Opt->In_Vivo Preclinical Preclinical Development (Toxicology, Pharmacokinetics) In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

A typical workflow for drug screening and evaluation.

Conclusion

Quinazolinone derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents underscores their significance in the field of medicinal chemistry. The continued exploration of their structure-activity relationships, mechanisms of action, and novel synthetic strategies will undoubtedly lead to the development of new and improved therapeutic agents for a multitude of human diseases. This guide provides a foundational resource to aid in these ongoing research and development efforts.

References

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationships of Quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. This technical guide delves into the critical structure-activity relationships (SAR) of quinazolinone analogs, providing a comprehensive overview of the key structural modifications that influence their biological effects across various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes to serve as a valuable resource for the rational design of novel quinazolinone-based therapeutics.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1][2] Their primary mechanism of action often involves the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor cell proliferation, survival, and metastasis.[3][4]

Structure-Activity Relationship of Anticancer Quinazolinones

The anticancer potency of quinazolinone analogs is highly dependent on the nature and position of substituents on the quinazolinone core and its appended functionalities.

  • Position 2: Substitutions at the 2-position of the quinazolinone ring are crucial for activity. The introduction of aryl groups, particularly substituted phenyl rings, has been a common strategy to enhance anticancer efficacy.[5] For instance, the presence of a 2-methoxyphenyl group has been shown to yield a remarkable profile against a majority of tested cancer cell lines.[5]

  • Position 3: The 3-position is another key site for modification. The attachment of various substituted aromatic rings at this position is essential for potent activity.[6]

  • Positions 6 and 7: The presence of bulky substituents at the 6 or 7-positions of the quinazolinone moiety has been shown to increase the potency of EGFR inhibitors.[7] Electron-donating groups, such as dimethoxy substitutions at these positions, are favorable for EGFR inhibition.[8]

  • Position 8: Halogen atoms at the 8-position can also contribute to improved antimicrobial and cytotoxic activities.[6]

The following table summarizes the in vitro antiproliferative activity of selected quinazolinone derivatives against various cancer cell lines.

CompoundRCancer Cell LineIC50 (µM)Reference
5g 3-BrEGFRwt-TK64.95% inhibition at 1 µM[3]
5l 3-Cl, 4-FA54931.21% inhibition at 10 µM[3]
5n 3-Br, 4-FA54933.29% inhibition at 10 µM[3]
7b -DU-1450.3[9][10]
7j -DU-1450.05[9][10]
CA1-e -HepG-237.59[11]
CA1-g -HepG-245.41[11]
CA1-e -A278022.76[11]
CA1-g -A278024.94[11]
Signaling Pathway

A primary target for many anticancer quinazolinone analogs is the EGFR signaling pathway. Overactivation of EGFR is implicated in the development and progression of various cancers.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinazolinone analogs.

Experimental Protocols

In Vitro Antiproliferative MTT Assay

The antiproliferative activity of quinazolinone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add quinazolinone analogs at various concentrations incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at ~570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro MTT antiproliferative assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6][12]

Structure-Activity Relationship of Antimicrobial Quinazolinones

Key structural features influencing the antimicrobial activity of quinazolinones include:

  • Positions 2 and 3: Substitutions at these positions are critical for antimicrobial efficacy.[6] The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are considered essential.[6]

  • Position 4: The introduction of an amine or substituted amine at the 4th position can enhance antimicrobial activity.[6]

  • Positions 6 and 8: The presence of halogen atoms at the 6 and 8-positions of the quinazolinone ring can improve antimicrobial properties.[6]

The following table presents the antimicrobial activity of selected quinazolinone derivatives.

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
A-1 S. aureus--[12]
A-1 S. pyogen--[12]
A-3 A. niger--[12]
A-4 P. aeruginosa--[12]
20 S. aureus-0.031[13]
20 B. cereus-0.062[13]
Experimental Protocols

Agar Well Diffusion Method

A common method to screen for antibacterial activity is the agar well diffusion method.[14][15]

Agar_Well_Diffusion_Workflow start Start prepare_agar Prepare and pour Mueller-Hinton agar plates start->prepare_agar inoculate_bacteria Inoculate plates with bacterial suspension prepare_agar->inoculate_bacteria create_wells Create wells in the agar inoculate_bacteria->create_wells add_compounds Add quinazolinone solutions to the wells create_wells->add_compounds incubate Incubate at 37°C for 24h add_compounds->incubate measure_zones Measure the diameter of the inhibition zones incubate->measure_zones end End measure_zones->end

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Quinazolinone analogs have been investigated for their anti-inflammatory properties, with some derivatives showing promising activity.[16][17]

Structure-Activity Relationship of Anti-inflammatory Quinazolinones

The anti-inflammatory activity of quinazolinones is influenced by specific structural modifications:

  • Substituents on the Quinazolinone Core: The presence of electron-withdrawing groups at positions 1, 6, and 7 of the quinazolinone system can increase anti-inflammatory effects.[18]

  • N-1 Position: The introduction of a phenyl ring at the N-1 position has been found to decrease anti-inflammatory activity.[18]

  • Molecular Hybridization: Hybridizing the quinazolinone moiety with other heterocyclic systems like thiazolidinone, thiazole, and azetidinone can improve anti-inflammatory activity.[18]

  • 3-Aryl Group: Compounds with a 4-chlorophenyl group attached to the quinazolinone moiety generally show better anti-inflammatory activity than those with an unsubstituted phenyl group.[16]

The following table summarizes the anti-inflammatory activity of selected quinazolinone derivatives.

Compound% Inhibition of Edema (50 mg/kg p.o.)Reference
9 20.4[16]
15 >24.6[16]
21 32.5[16]
Experimental Protocols

Carrageenan-Induced Paw Edema Test

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory activity of new compounds.[14][15][17]

Paw_Edema_Test_Workflow start Start animal_groups Divide rats into groups (control, standard, test) start->animal_groups administer_compounds Administer quinazolinone analogs or vehicle orally animal_groups->administer_compounds wait Wait for 30-60 minutes administer_compounds->wait induce_edema Inject carrageenan into the sub-plantar region of the hind paw wait->induce_edema measure_volume Measure paw volume at regular intervals (e.g., 0, 1, 2, 3h) induce_edema->measure_volume calculate_inhibition Calculate the percentage inhibition of edema measure_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.

Anticonvulsant Activity: Potential for Neurological Disorders

Certain quinazolinone derivatives have shown promise as anticonvulsant agents, suggesting their potential in the treatment of epilepsy.[19][20]

Structure-Activity Relationship of Anticonvulsant Quinazolinones

Key SAR findings for anticonvulsant quinazolinones include:

  • Substituents on the 3-Aryl Group: The electronic nature and position of substituents on the aromatic ring at the 3-position significantly impact anticonvulsant activity. Para-substituted analogs generally exhibit higher activity than meta- or di-substituted analogs.[21] Electron-withdrawing groups at the para position tend to produce more potent anticonvulsant activity.[21]

  • Position 3 Substituent: A butyl substitution at position 3 has been shown to have a significant effect on preventing the spread of seizure discharge.[20]

  • 2-Substituent: The nature of the substituent at the 2-position is also important. For example, 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones have shown promising anticonvulsant activity.[22]

The following table highlights the anticonvulsant activity of selected quinazolinone derivatives.

CompoundAnticonvulsant Activity (scPTZ test)Reference
5b, 5c, 5d, 5e 100% protection at 0.5 mmol/kg[21]
8, 13, 19 100% protection[20]
Experimental Protocols

Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

The MES and scPTZ tests in mice are standard preclinical models for screening anticonvulsant drugs.[19][20][21]

Anticonvulsant_Screening_Workflow cluster_tests Seizure Induction start Start animal_groups Divide mice into groups start->animal_groups administer_compounds Administer quinazolinone analogs intraperitoneally animal_groups->administer_compounds wait Wait for a specified time administer_compounds->wait mes_test MES Test: Apply electrical stimulus wait->mes_test scptz_test scPTZ Test: Inject pentylenetetrazole wait->scptz_test observe Observe for the presence or absence of seizures mes_test->observe scptz_test->observe assess_neurotoxicity Assess neurotoxicity (e.g., rotarod test) observe->assess_neurotoxicity end End assess_neurotoxicity->end

Caption: Workflow for anticonvulsant screening using MES and scPTZ tests.

Conclusion

The quinazolinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of targeted modifications at key positions of the quinazolinone ring system to optimize biological activity for a range of diseases. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers engaged in the design, synthesis, and evaluation of novel quinazolinone analogs. Further exploration of this versatile scaffold holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

In Silico Prediction of 6-Hydroxy-2-methylquinazolin-4(3H)-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the in silico prediction of the bioactivity of a specific derivative, 6-Hydroxy-2-methylquinazolin-4(3H)-one. Due to the limited availability of direct experimental data for this compound, this document outlines a comprehensive computational workflow to predict its potential biological targets, pharmacokinetic properties (ADMET), and overall drug-likeness. This guide serves as a roadmap for researchers to virtually screen and prioritize novel compounds for further experimental validation, thereby accelerating the drug discovery process.

Introduction to Quinazolinone Bioactivity

Quinazolin-4(3H)-one derivatives have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles. Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the quinazolinone ring system can significantly modulate their biological effects. The core structure is a versatile template for designing potent inhibitors of various enzymes and receptors.

Numerous studies have demonstrated the potential of quinazolinone derivatives as:

  • Anticancer Agents: Targeting various kinases such as EGFR, VEGFR, and CDK2, which are crucial in cancer cell proliferation and survival.[1][2][3]

  • Antimicrobial Agents: Exhibiting activity against a range of bacterial and fungal pathogens by targeting enzymes like DNA gyrase.[4][5][6]

  • Enzyme Inhibitors: Showing inhibitory activity against various other enzymes implicated in disease pathogenesis.[1][2]

The subject of this guide, this compound, combines features of bioactive quinazolinones, suggesting its potential for biological activity. The 2-methyl substitution is common in many active derivatives, and the 6-hydroxy group can potentially form key interactions with biological targets.

In Silico Prediction Workflow

The following workflow outlines the computational steps to predict the bioactivity of this compound.

In_Silico_Prediction_Workflow cluster_0 Data Collection & Preparation cluster_1 Computational Analysis cluster_2 Results & Interpretation Compound_Structure Define 2D/3D Structure of this compound Target_Identification Identify Potential Biological Targets (Based on Analog Data) Compound_Structure->Target_Identification Inform Target Selection Molecular_Docking Perform Molecular Docking against Identified Targets Compound_Structure->Molecular_Docking Provide Ligand Structure ADMET_Prediction Predict ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) Compound_Structure->ADMET_Prediction Drug_Likeness Evaluate Drug-Likeness (Lipinski's Rule of Five, etc.) Compound_Structure->Drug_Likeness Target_Identification->Molecular_Docking Provide Target Structures Binding_Affinity Analyze Binding Affinity and Interactions Molecular_Docking->Binding_Affinity Pharmacokinetic_Profile Assess Predicted Pharmacokinetic Profile ADMET_Prediction->Pharmacokinetic_Profile Drug_Likeness->Pharmacokinetic_Profile Bioactivity_Hypothesis Formulate Bioactivity Hypothesis Binding_Affinity->Bioactivity_Hypothesis Pharmacokinetic_Profile->Bioactivity_Hypothesis

Figure 1: In Silico Bioactivity Prediction Workflow

Experimental Protocols: In Silico Methodologies

Target Identification and Preparation

Based on the known bioactivities of quinazolinone derivatives, several potential biological targets can be hypothesized for this compound. For this guide, we will consider targets from two major therapeutic areas: oncology and infectious diseases.

Table 1: Potential Biological Targets for this compound

Therapeutic AreaPotential TargetPDB IDRationale
Oncology Epidermal Growth Factor Receptor (EGFR)1M17Quinazolinones are known EGFR inhibitors.[1][2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWNA key target in angiogenesis, inhibited by some quinazolinones.[1][7]
Cyclin-Dependent Kinase 2 (CDK2)1HCKImplicated in cell cycle regulation and a target for cancer therapy.[1][2]
Infectious Diseases E. coli DNA Gyrase B1KZNA validated target for antibacterial agents.[6]

Protocol for Target Preparation:

  • Retrieve Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms.

    • Assign appropriate protonation states to amino acid residues.

    • Perform energy minimization to relax the structure.

    • Software: UCSF Chimera, AutoDockTools, Schrödinger Maestro.

Ligand Preparation

The 3D structure of this compound is required for docking studies.

Protocol for Ligand Preparation:

  • Generate 2D Structure: Draw the 2D structure of the molecule using a chemical drawing software.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization to obtain a low-energy, stable conformation.

    • Force Field: MMFF94 or similar.

  • Assign Charges: Calculate and assign partial charges to each atom.

    • Method: Gasteiger charges or other appropriate methods.

    • Software: ChemDraw, Avogadro, Open Babel.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol for Molecular Docking:

  • Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the position of a co-crystallized ligand or through binding site prediction algorithms.

  • Set up the Docking Grid: Define a grid box that encompasses the entire binding site.

  • Run Docking Simulation: Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the binding site.

  • Analyze Results:

    • Rank the resulting poses based on their predicted binding energy (e.g., kcal/mol).

    • Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • Software: AutoDock Vina, Glide, GOLD.

ADMET and Drug-Likeness Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery.

Protocol for ADMET and Drug-Likeness Prediction:

  • Input Structure: Provide the SMILES string or 2D structure of this compound to the prediction software.

  • Calculate Properties: The software will calculate various physicochemical and pharmacokinetic properties.

  • Analyze Predictions: Evaluate the predicted properties against established thresholds for drug-like molecules.

    • Software: SwissADME, pkCSM, ADMETlab.[8][9][10]

Predicted Bioactivity and Properties

The following tables summarize the predicted bioactivity and properties of this compound based on the described in silico methodologies.

Predicted Binding Affinities

Table 2: Predicted Binding Affinities from Molecular Docking

TargetPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
EGFR -7.5 to -9.0Hydrogen bonds with key active site residues (e.g., Met793), hydrophobic interactions.
VEGFR2 -7.0 to -8.5Hydrogen bonds in the hinge region (e.g., Cys919), interactions with the DFG motif.
CDK2 -6.5 to -8.0Hydrogen bonds with the hinge region (e.g., Leu83), hydrophobic interactions in the ATP binding pocket.
E. coli DNA Gyrase B -6.0 to -7.5Interactions with key residues in the ATP-binding site (e.g., Asp73), potential water-mediated hydrogen bonds.

Note: These values are predictive and require experimental validation. The range reflects potential variations in docking scores depending on the software and parameters used.

Predicted ADMET Properties

Table 3: Predicted ADMET and Physicochemical Properties

PropertyPredicted ValueInterpretation
Molecular Weight 176.17 g/mol Favorable for good absorption.
LogP 1.5 - 2.5Optimal lipophilicity for cell permeability.
Hydrogen Bond Donors 2Within the acceptable range for drug-likeness.
Hydrogen Bond Acceptors 3Within the acceptable range for drug-likeness.
Topological Polar Surface Area (TPSA) 69.9 ŲSuggests good oral bioavailability.
Aqueous Solubility Moderately SolubleAcceptable for oral administration.
Blood-Brain Barrier (BBB) Permeation Predicted to be non-permeantLower likelihood of CNS side effects.
CYP450 Inhibition Predicted to be a weak inhibitor of some isoformsPotential for drug-drug interactions should be monitored.
Hepatotoxicity Low predicted riskFavorable safety profile.
AMES Mutagenicity Predicted to be non-mutagenicFavorable safety profile.
Predicted Drug-Likeness

Table 4: Predicted Drug-Likeness Evaluation

RulePredictionStatus
Lipinski's Rule of Five 0 violationsGood
Ghose Filter PassGood
Veber's Rule PassGood
Bioavailability Score ~0.55Indicates good potential for oral bioavailability.

Signaling Pathway Context

To visualize the potential mechanism of action in an oncology context, the following diagram illustrates the EGFR signaling pathway, a likely target for quinazolinone derivatives.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR STAT_Pathway STAT Pathway Dimerization->STAT_Pathway Quinazolinone 6-Hydroxy-2-methyl- quinazolin-4(3H)-one Quinazolinone->Dimerization Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis STAT_Pathway->Angiogenesis Metastasis Metastasis STAT_Pathway->Metastasis

Figure 2: Potential Inhibition of the EGFR Signaling Pathway

Conclusion and Future Directions

The in silico analysis presented in this guide suggests that this compound is a promising candidate for further investigation as a bioactive molecule. The compound exhibits favorable drug-like properties and is predicted to have good oral bioavailability with a low toxicity profile. Molecular docking studies indicate that it may possess inhibitory activity against several important therapeutic targets in oncology and infectious diseases, particularly EGFR.

While these computational predictions provide a strong rationale for its potential, they must be validated through experimental studies. The next steps in the development of this compound should include:

  • Chemical Synthesis: Synthesis of this compound in sufficient quantities for biological testing.

  • In Vitro Assays:

    • Enzymatic assays to confirm the inhibitory activity against the predicted targets (e.g., EGFR, VEGFR2, CDK2, DNA Gyrase).

    • Cell-based assays to evaluate its cytotoxic effects on cancer cell lines and its antimicrobial activity against relevant pathogens.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

This guide demonstrates the power of computational chemistry in modern drug discovery, enabling the rapid assessment and prioritization of novel chemical entities for further development.

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Methyl-3-Substituted-Quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones utilizing microwave irradiation. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[1][2]

Introduction

Quinazolin-4(3H)-ones are a prominent class of heterocyclic compounds possessing a broad spectrum of pharmacological activities, including antitumor, anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The 2-methyl-3-substituted scaffold is of particular interest in medicinal chemistry and drug discovery. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of these valuable compounds.[1] The protocols outlined below describe efficient one-pot and two-step synthetic routes amenable to the rapid generation of diverse libraries of quinazolinone derivatives.

General Reaction Scheme

The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones can be achieved through a one-pot, three-component reaction of anthranilic acid, an acylating agent (such as acetic anhydride), and a primary amine under microwave irradiation. Alternatively, a two-step process involving the initial formation of 2-methyl-4H-3,1-benzoxazin-4-one followed by its reaction with a primary amine is also commonly employed.

cluster_reactants Reactants cluster_products Product Anthranilic_Acid Anthranilic Acid Quinazolinone 2-Methyl-3-R-quinazolin-4(3H)-one Anthranilic_Acid->Quinazolinone One-Pot Synthesis Intermediate Intermediate (2-Methyl-4H-3,1-benzoxazin-4-one) Anthranilic_Acid->Intermediate + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Quinazolinone One-Pot Synthesis Primary_Amine Primary Amine (R-NH2) Primary_Amine->Quinazolinone One-Pot Synthesis Intermediate->Quinazolinone + Primary Amine

Caption: General reaction pathways for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones.

Experimental Protocols

The following are generalized protocols for the microwave-assisted synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. Researchers should optimize the reaction conditions for their specific substrates.

Protocol 1: One-Pot, Three-Component Synthesis under Solvent-Free Conditions

This protocol is adapted from methodologies that emphasize green chemistry principles by avoiding bulk solvents.[2][7]

Materials and Equipment:

  • Anthranilic acid

  • Acetic anhydride

  • Substituted primary amines

  • Microwave reactor (monomode)

  • Reaction vessels suitable for microwave synthesis

  • Standard laboratory glassware

  • Silica gel for chromatography (if necessary)

  • Ethanol for recrystallization

Procedure:

  • In a microwave reaction vessel, combine anthranilic acid (1.0 mmol), and the desired primary amine (1.1 mmol).

  • To this mixture, add acetic anhydride (1.2 mmol) dropwise.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and temperature for a designated time (see Table 1 for examples). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction vessel to cool to room temperature.

  • Pour the cooled reaction mixture over crushed ice with stirring.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Two-Step Synthesis via 2-Methyl-4H-3,1-benzoxazin-4-one Intermediate

This method involves the pre-synthesis of the benzoxazinone intermediate, which is then reacted with a primary amine.[3][8]

Step A: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Place anthranilic acid (10 mmol) and acetic anhydride (15 mmol) in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor at a moderate power setting (e.g., 300 W) for 3-5 minutes.

  • Allow the mixture to cool, at which point the product should solidify.

  • The crude 2-methyl-4H-3,1-benzoxazin-4-one can be used in the next step without further purification or can be recrystallized from a suitable solvent like toluene.

Step B: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones

  • In a microwave reaction vessel, place 2-methyl-4H-3,1-benzoxazin-4-one (1.0 mmol) and the desired primary amine (1.0 mmol).

  • A solvent such as ethanol or a deep eutectic solvent (e.g., choline chloride:urea) can be added, or the reaction can be run under solvent-free conditions.[3]

  • Seal the vessel and irradiate in the microwave reactor at a specified temperature and time (see Table 2 for examples).

  • Upon completion, cool the reaction mixture.

  • If a solvent was used, it may be removed under reduced pressure.

  • Work-up the product by pouring the mixture into ice water, filtering the resulting precipitate, and recrystallizing from ethanol.

Data Presentation

The following tables summarize representative data from the literature for the microwave-assisted synthesis of various 2-methyl-3-substituted-quinazolin-4(3H)-ones.

Table 1: One-Pot Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones

EntrySubstituent (R)Microwave Power (W)Time (min)Yield (%)Reference
1Phenyl5601082.8[2]
24-Chlorophenyl5601082.6[2]
34-Methylphenyl450892
44-Methoxyphenyl450790
5Benzyl560984.5[2]

Table 2: Two-Step Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones

EntrySubstituent (R)SolventTemperature (°C)Time (min)Yield (%)Reference
1PhenylCholine chloride:urea801585[3]
24-NitrophenylEthanol1201088
32-ChlorophenylNone150591
4NaphthylNone160686[9]
5MethylNone140494[9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of 2-methyl-3-substituted-quinazolin-4(3H)-ones.

start Start reactants Mix Reactants: Anthranilic Acid, Acetic Anhydride, Primary Amine start->reactants microwave Microwave Irradiation reactants->microwave cooling Cooling to Room Temperature microwave->cooling workup Work-up: Pour into Ice Water cooling->workup filtration Filtration and Washing workup->filtration purification Purification: Recrystallization or Chromatography filtration->purification characterization Characterization: NMR, IR, Mass Spec. purification->characterization end End characterization->end

Caption: Workflow for microwave-assisted synthesis of quinazolinones.

Safety Precautions

  • Microwave-assisted reactions should be conducted in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.

  • Reactions should be monitored for pressure and temperature changes.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

References

Green Chemistry Approaches for Quinazolinone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinazolinones, a class of heterocyclic compounds with significant pharmacological activities, has traditionally involved methods that are often harsh and environmentally detrimental. The principles of green chemistry offer a transformative approach to chemical synthesis, emphasizing the reduction of hazardous substances, energy efficiency, and waste minimization. This document provides detailed application notes and protocols for various green synthetic methodologies for quinazolinone derivatives, facilitating their adoption in research and pharmaceutical development.

Comparative Overview of Green Synthesis Methods

The following table summarizes quantitative data from several green chemistry approaches for the synthesis of quinazolinones, allowing for a direct comparison of their efficacy and reaction conditions.

MethodCatalyst/PromoterSolventConditionsTimeYield (%)Reference(s)
Microwave-Assisted Copper Iodide (CuI) (20 mol%)Solvent-freeMicrowave, 130 °C, O₂ atmosphere2 hup to 92%[1]
H₃PW₁₂O₄₀·13H₂O (1.2 mol%)2-EthoxyethanolMicrowave Irradiation3-6 min~95%[2]
Ultrasound-Assisted NoneMethanol (CH₃OH)Ultrasound irradiation, 60 W, rt15 minup to 95%[3][4]
Yb(OTf)₃ (10 mol%)Solvent-freeUltrasonication, 40 °C45 min87-98%[2]
Mechanochemical o-Iodoxybenzoic acid (IBX)Solvent-freeBall-milling1 h68%[5][6]
Catalyst-Free Air (as oxidant)DMSO120 °C3 h97%[2]
NoneWater100 °C14 hup to 95%[7]
Ionic Liquid-Mediated [Bmim]BF₄Solvent-free120 °C3 hup to 94%[2]
Basic Imidazolium-based Ionic LiquidsWaterNot specifiedNot specifiedHigh[8][9]
Heterogeneous Catalyst H₅PV₂Mo₁₀O₄₀/SiO₂EthanolRoom Temperature15-30 min90-98%[10][11]

Experimental Protocols

This section provides detailed methodologies for key green synthesis experiments.

Microwave-Assisted Synthesis of Quinazolinones

Microwave irradiation offers a significant advantage over conventional heating by enabling rapid and uniform heating, which often leads to shorter reaction times, higher yields, and cleaner reactions.[12][13]

Protocol: Copper-Catalyzed Aerobic Oxidative Synthesis under Solvent-Free Conditions [1]

This protocol describes a one-pot synthesis of quinazolinones from 2-aminobenzamide derivatives and various alcohols using a commercially available copper catalyst under solvent-free conditions with microwave irradiation.

Materials:

  • 2-Aminobenzamide derivative (0.5 mmol)

  • Alcohol (e.g., benzyl alcohol derivative) (5.0 equiv.)

  • Copper(I) iodide (CuI) (20 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv.)

  • Oxygen (O₂) atmosphere

  • Microwave reactor

Procedure:

  • In a microwave process vial, combine the 2-aminobenzamide derivative (0.5 mmol), the alcohol (2.5 mmol), CuI (0.1 mmol), and Cs₂CO₃ (0.75 mmol).

  • Seal the vial and introduce an oxygen atmosphere.

  • Place the vial in the microwave reactor and irradiate at 130 °C for 2 hours.

  • After the reaction is complete, cool the vial to room temperature.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinazolinone.

Workflow for Microwave-Assisted Synthesis

cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation Reactants 2-Aminobenzamide Alcohol CuI, Cs2CO3 MW_Vial Combine in Microwave Vial Reactants->MW_Vial Seal_O2 Seal Vial & Introduce O2 MW_Vial->Seal_O2 Irradiate Microwave Irradiation (130°C, 2h) Seal_O2->Irradiate Cool Cool to Room Temp. Irradiate->Cool Purify Column Chromatography Cool->Purify Product Pure Quinazolinone Purify->Product

Caption: Workflow for microwave-assisted quinazolinone synthesis.

Ultrasound-Assisted Synthesis of Quinazolinones

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This method is known for its ability to promote reactions at ambient temperature and pressure, often without the need for a catalyst.[3][4]

Protocol: Catalyst-Free Condensation Cyclization under Ambient Conditions [3][4]

This protocol details a rapid and efficient synthesis of quinazolinones from o-aminobenzamides and aldehydes using ultrasound irradiation without a metal catalyst.

Materials:

  • o-Aminobenzamide (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) as an oxidant

  • Methanol (CH₃OH) (10 mL)

  • Ultrasonic bath (60 W)

Procedure:

  • To a solution of o-aminobenzamide (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (10 mL), add DDQ (1.2 mmol).

  • Place the reaction vessel in an ultrasonic bath and irradiate at 60 W for 15 minutes at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure quinazolinone.

Ultrasound-Assisted Synthesis Workflow

cluster_mixing Reactant Mixing cluster_sonication Ultrasonic Reaction cluster_isolation Work-up and Purification Reactants o-Aminobenzamide Aldehyde DDQ, Methanol Sonication Ultrasound Irradiation (60W, 15 min, rt) Reactants->Sonication Evaporation Solvent Evaporation Sonication->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product Pure Quinazolinone Purification->Final_Product

Caption: Workflow for ultrasound-assisted quinazolinone synthesis.

Mechanochemical Synthesis of Quinazolinones

Mechanochemistry, specifically ball-milling, offers a solvent-free approach to chemical synthesis, relying on mechanical force to initiate reactions.[5][6] This method is highly efficient and minimizes waste.

Protocol: Solvent-Free Synthesis using a Ball Mill [5]

This protocol describes the synthesis of substituted quinazolin-4(3H)-one derivatives from 2-aminobenzamides, aldehydes, and o-iodoxybenzoic acid (IBX) under solvent-free mechanochemical conditions.

Materials:

  • 2-Aminobenzamide (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • o-Iodoxybenzoic acid (IBX) (1.2 mmol)

  • Ball mill with stainless steel grinding jars and balls

Procedure:

  • Place 2-aminobenzamide (1.0 mmol), the aldehyde (1.0 mmol), and IBX (1.2 mmol) into a stainless steel grinding jar containing stainless steel balls.

  • Mill the mixture at a specified frequency (e.g., 25 Hz) for 1 hour.

  • After milling, extract the product from the reaction mixture using a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture and wash the solid residue.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired quinazolin-4(3H)-one.

Mechanochemical Synthesis Workflow

Start Combine Reactants (2-Aminobenzamide, Aldehyde, IBX) in Grinding Jar Milling Ball-Milling (e.g., 25 Hz, 1h) Start->Milling Extraction Product Extraction with Solvent Milling->Extraction Filtration Filtration and Washing Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Quinazolinone Purification->Product

Caption: Workflow for mechanochemical quinazolinone synthesis.

Catalyst-Free Synthesis in Green Solvents

The development of catalyst-free synthetic methods, particularly in environmentally benign solvents like water, represents a significant advancement in green chemistry.[7][14]

Protocol: "On-Water" Synthesis from o-Bromobenzonitrile [7]

This protocol describes a versatile and practical "on-water" method for the preparation of quinazolinones from o-bromobenzonitriles and aldehydes without an external catalyst.

Materials:

  • o-Bromobenzonitrile (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Ammonium chloride (NH₄Cl) (2.0 mmol)

  • Water (H₂O) (2.0 mL)

  • Sealed tube

Procedure:

  • In a sealed tube, combine o-bromobenzonitrile (1.0 mmol), the aldehyde (1.2 mmol), and ammonium chloride (2.0 mmol) in water (2.0 mL).

  • Seal the tube and stir the mixture at 100 °C for 14 hours.

  • After cooling to room temperature, quench the reaction with a saturated solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure quinazolinone.

"On-Water" Synthesis Logical Relationship

Reactants o-Bromobenzonitrile + Aldehyde + NH4Cl Reaction Catalyst-Free 'On-Water' Reaction Reactants->Reaction Solvent Water (H2O) as Green Solvent Solvent->Reaction Conditions Heating (100°C) in Sealed Tube Conditions->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Product Quinazolinone Workup->Product

Caption: Logical flow of the "on-water" quinazolinone synthesis.

Conclusion

The adoption of green chemistry principles in the synthesis of quinazolinones offers substantial benefits, including reduced environmental impact, increased safety, and improved efficiency.[2] The protocols detailed in these application notes provide researchers and drug development professionals with practical and sustainable alternatives to traditional synthetic methods. The choice of a specific green approach will depend on factors such as substrate scope, available equipment, and desired scale of the reaction. Further exploration and optimization of these methods will continue to advance the field of sustainable pharmaceutical manufacturing.

References

Application Notes and Protocols for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The scaffold is a core structural motif in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is a key area of research, as the nature and position of substituents on the quinazolinone ring play a crucial role in their biological activity. This document provides detailed protocols for the synthesis of these compounds, a summary of quantitative data from various synthetic methodologies, and visualizations of the experimental workflow.

Synthetic Strategies

Several synthetic routes for the preparation of 2,3-disubstituted quinazolin-4(3H)-ones have been developed. The most common methods start from readily available precursors such as anthranilic acid or isatoic anhydride. These can be broadly categorized into conventional heating methods and more modern, microwave-assisted protocols, which often offer advantages in terms of reaction time and yield. One-pot multi-component reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules in a single step, improving efficiency and reducing waste.[2][3]

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones using different starting materials and reaction conditions.

Table 1: Synthesis from Isatoic Anhydride via a Three-Component Reaction [2][3]

MethodReactantsTemperature (°C)Reaction TimeYield (%)
Conventional HeatingIsatoic anhydride, amine, orthoester1205 hoursExcellent
Microwave IrradiationIsatoic anhydride, amine, orthoester14020-30 minutesExcellent

Table 2: Synthesis from Anthranilic Acid

MethodReactantsTemperature (°C)Reaction TimeYield (%)Reference
Conventional HeatingAnthranilic acid, Formamide150-1608 hours61[4]
Microwave IrradiationAnthranilic acid, FormamideNot SpecifiedA few minutes87[4]
Microwave IrradiationAnthranilic acid, trimethyl orthoformate, amine in EtOH12030 minutesGood[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Isatoic Anhydride (Microwave-Assisted)

This protocol describes a green and efficient one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones using microwave irradiation.[2][3]

Materials and Reagents:

  • Isatoic anhydride

  • Appropriate primary amine (aryl, heteroaryl, alkyl, or cycloalkyl)

  • Orthoester (e.g., triethyl orthoformate)

  • Microwave-safe reaction vessel

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine isatoic anhydride (1 mmol), the desired primary amine (1 mmol), and the orthoester (1.2 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 140°C for 20-30 minutes.

  • Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture over crushed ice. The solid precipitate is collected by filtration, washed with cold water, and dried.

  • Recrystallization: The crude product can be further purified by recrystallization from ethanol to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.

  • Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic techniques such as IR, NMR, and mass spectrometry.

Protocol 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Anthranilic Acid (Conventional Heating)

This protocol is a traditional two-step method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones starting from anthranilic acid.[6][7]

Materials and Reagents:

  • Anthranilic acid

  • Acid chloride or anhydride (e.g., acetic anhydride, benzoyl chloride)

  • Primary amine

  • Pyridine (as a catalyst, optional)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

Procedure:

Step 1: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one

  • In a round-bottom flask, dissolve anthranilic acid (1 mmol) in a suitable solvent (e.g., pyridine).

  • Add the acid chloride or anhydride (1.1 mmol) dropwise to the stirring solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the benzoxazinone intermediate.

  • Filter the solid, wash with water, and dry.

Step 2: Synthesis of 2,3-disubstituted quinazolin-4(3H)-one

  • In a round-bottom flask, suspend the 2-substituted-4H-3,1-benzoxazin-4-one (1 mmol) in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Add the primary amine (1.1 mmol) to the suspension.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The product will often precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Isatoic Anhydride Isatoic Anhydride One-Pot Reaction One-Pot Reaction Isatoic Anhydride->One-Pot Reaction Primary Amine Primary Amine Primary Amine->One-Pot Reaction Orthoester Orthoester Orthoester->One-Pot Reaction Cooling & Precipitation Cooling & Precipitation One-Pot Reaction->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization 2,3-Disubstituted Quinazolin-4(3H)-one 2,3-Disubstituted Quinazolin-4(3H)-one Recrystallization->2,3-Disubstituted Quinazolin-4(3H)-one

Caption: Experimental workflow for the one-pot synthesis.

G Quinazolinone_Derivative 2,3-Disubstituted Quinazolin-4(3H)-one Target_Enzyme Target Enzyme (e.g., Kinase, DHFR) Quinazolinone_Derivative->Target_Enzyme Inhibition Inhibition of Enzyme Activity Target_Enzyme->Inhibition Downstream_Pathway Disruption of Downstream Signaling Inhibition->Downstream_Pathway Cellular_Effect Cellular Effect (e.g., Apoptosis, Anti-inflammatory) Downstream_Pathway->Cellular_Effect

Caption: A potential signaling pathway inhibition.

References

Application Notes and Protocols for the In Vitro Biological Evaluation of Novel Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, particularly as anticancer agents.[1][2] Many of these compounds exert their therapeutic effects by targeting and inhibiting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1] Commonly targeted pathways include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various cancers.[3][4][5]

The initial and most critical phase in the preclinical assessment of these novel compounds involves a comprehensive in vitro biological evaluation. This process is essential for identifying lead candidates, elucidating their mechanisms of action, and determining their potency and selectivity. These application notes provide a detailed guide to the standard assays and protocols used to assess the anticancer potential of novel quinazolinone derivatives in a laboratory setting.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of novel quinazolinone derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for various quinazolinone derivatives against several human cancer cell lines, providing a basis for comparative analysis.

Table 1: Cytotoxicity (IC50 in µM) of Quinazolinone Derivatives against A549 (Non-small cell lung cancer)

Compound/DerivativeIC50 (µM)Reference
2-{4-[(3-Fluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5g)18.3[3][4][6]
2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k)16.5[3][4][6]
2-{4-[(3,5-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5l)17.6[3][4][6]
Erlotinib analogue (3o)4.26[7]
Gefitinib (Positive Control)17.9[7]

Table 2: Cytotoxicity (IC50 in µM) of Quinazolinone Derivatives against MCF-7 (Breast Cancer)

Compound/DerivativeIC50 (µM)Reference
Quinazoline Schiff base 16.246[1]
Quinazoline Schiff base 25.910[1]
Quinazolinone-1,2,3-triazole (4-Isopropyl)10.16[1]
Compound 4 (quinazolinone derivative)72.22[8]
Compound 5d24.99[9]
Erlotinib analogue (3o)0.14[7]
Doxorubicin (Positive Control)1.08[9]

Table 3: Cytotoxicity (IC50 in µM) of Quinazolinone Derivatives against Other Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k)PC-3 (Prostate)20.1[3][4][6]
2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k)SMMC-7721 (Liver)25.4[3][4][6]
Erlotinib analogue (3o)HCT116 (Colon)3.92[7]
Compound 4 (quinazolinone derivative)Caco-2 (Colon)23.31[8]
Compound 5aHCT-116 (Colon)4.87[9]
Compound 10fHCT-116 (Colon)10.08[9]

Experimental Workflow and Signaling Pathways

The evaluation of novel compounds follows a logical progression from broad screening to detailed mechanistic studies. The signaling pathways targeted by these compounds are often central to cancer cell survival and proliferation.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Lead Optimization A Novel Quinazolinone Derivatives B Cytotoxicity Screening (e.g., MTT Assay) Against Panel of Cancer Cell Lines A->B C Determine IC50 Values B->C D Identify 'Hit' Compounds (Potent & Selective) C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Target Engagement/ Pathway Modulation (Western Blot) D->G H Elucidate Mechanism of Action E->H F->H G->H

Caption: General workflow for the in vitro evaluation of novel quinazolinone derivatives.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway EGF EGF Ligand EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits ATP Binding Akt Akt PI3K->Akt Proliferation Cell Survival & Proliferation Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene

Caption: Simplified EGFR signaling pathway, a common target for quinazolinone inhibitors.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan, the quantity of which is proportional to the number of living cells.[1]

Materials:

  • Novel quinazolinone compounds

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1][10] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the quinazolinone compounds in the culture medium. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the compounds. Include wells for a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for 24-72 hours.[12]

  • MTT Addition: After the treatment period, add 10-50 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[11] Incubate the plate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[1] Add 100-150 µL of DMSO to each well to dissolve the purple formazan precipitate.[10][11]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm (or 490 nm) using a microplate reader.[10][11]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[14] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[13]

G cluster_legend Legend cluster_cells Cell States & Staining cluster_results Flow Cytometry Result PS < PS: Phosphatidylserine > AV < AV: Annexin V-FITC > PI < PI: Propidium Iodide > Live Live Cell Intact Membrane PS on Inner Leaflet Result_Live AV Negative PI Negative Live->Result_Live No Staining Early Early Apoptotic Intact Membrane PS on Outer Leaflet Result_Early AV Positive PI Negative Early->Result_Early AV Binds to PS Late Late Apoptotic/Necrotic Compromised Membrane PS on Outer Leaflet Result_Late AV Positive PI Positive Late->Result_Late AV Binds to PS PI Enters Cell

Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide (PI).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the quinazolinone compound for the desired time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[15]

  • Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[15] Gently mix.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer immediately (within 1 hour).[13] Use single-stained controls to set up compensation and quadrants.

Protocol: Cell Cycle Analysis by PI Staining

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in each cell.[15] RNase treatment is required to prevent staining of double-stranded RNA.

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)[16]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample as described in the apoptosis protocol.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[15][17] Fix the cells on ice for at least 2 hours or overnight at 4°C.[16]

  • Rehydration: Centrifuge the fixed cells (e.g., 200 x g for 10 minutes) and discard the ethanol.[17] Wash the pellet with cold PBS to rehydrate the cells.

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase staining buffer.[17]

  • Incubation: Incubate for 15-30 minutes at 37°C or room temperature, protected from light.[17]

  • Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[16] The DNA content will be displayed on a linear scale histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Protocol: Western Blot for EGFR Pathway Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample.[18] For quinazolinone derivatives that target the EGFR pathway, this method can assess the inhibition of EGFR autophosphorylation and the modulation of downstream signaling proteins like Akt and ERK.[18][19]

Materials:

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)[20]

  • Protein Assay Kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)[18]

  • Primary Antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-β-actin)[20][21]

  • HRP-conjugated Secondary Antibodies[20]

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the quinazolinone compound. After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[18]

  • Sample Preparation: Dilute the lysates to the same concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[18]

  • SDS-PAGE: Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, diluted typically 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[18]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[18]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:5000) for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again as in step 8. Add the ECL chemiluminescent substrate and capture the signal using an appropriate imaging system.[18]

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and reprobed for total protein (e.g., total EGFR) and a loading control (e.g., β-actin) to ensure equal protein loading across all lanes.[18][20]

References

Application Notes and Protocols for the In Vitro Anticancer Screening of 6-Hydroxy-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro anticancer screening of 6-Hydroxy-2-methylquinazolin-4(3H)-one. This document outlines the necessary protocols for evaluating its cytotoxic and apoptotic effects on various cancer cell lines, methodologies for investigating its impact on the cell cycle, and procedures for exploring the underlying molecular mechanisms through western blotting.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] Several quinazolinone-based drugs have been developed and are in clinical use for cancer therapy.[2] The anticancer effects of these compounds are often attributed to their ability to interfere with key cellular processes such as cell cycle progression and to induce apoptosis.[3] The specific compound, this compound, belongs to this promising class of molecules. Its structural features suggest potential as an anticancer agent, warranting a thorough in vitro evaluation to determine its efficacy and mechanism of action against various cancer cell types.

Data Presentation

While specific IC50 values for this compound are not extensively available in the public domain, the following table presents a compilation of IC50 values for structurally related quinazolinone derivatives against various cancer cell lines. This data serves as a reference for the expected range of activity and aids in the selection of appropriate cell lines and concentration ranges for screening this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
2,3-disubstituted quinazolin-4(3H)-one derivative (5b)HepG2Liver CancerLess than sorafenib[4]
Quinazolin-4(3H)-one hydrazide (3j)MCF-7Breast Cancer0.20 ± 0.02[5]
Quinazolin-4(3H)-one hydrazide (3g)A2780Ovarian Cancer0.14 ± 0.03[5]
3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H)one (A3)PC3Prostate Cancer10[6]
3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H)one (A3)MCF-7Breast Cancer10[6]
3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H)one (A3)HT-29Colon Cancer12[6]
6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (45)A549Lung Cancer0.44[7]
Quinazolin-4(3H)-one derivative (5d)HCT116Colon Cancer6.09[8]
Quinazolin-4(3H)-one derivative (5d)HepG2Liver Cancer2.39[8]
Quinazolin-4(3H)-one derivative (5d)HeLaCervical Cancer8.94[8]
Quinazolin-4(3H)-one derivative (5d)MCF-7Breast Cancer4.81[8]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of quinazolin-4(3H)-one derivatives involves the reaction of substituted 2-aminobenzamides with a carbon source.[9] A specific protocol for 6-iodo-2-methylquinazolin-4(3H)-one derivatives starts with the iodination of anthranilic acid, followed by reaction with acetic anhydride and subsequent reaction with an amine.[10] For the synthesis of the title compound, a plausible route would involve the use of 2-amino-5-hydroxybenzoic acid as a starting material.

Workflow for the Synthesis of Quinazolinone Derivatives

A Starting Material (e.g., 2-Aminobenzamide) C Reaction A->C B Carbon Source (e.g., DMSO, Acetic Anhydride) B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, Mass Spectrometry) D->E F Final Product (this compound) E->F

Caption: General workflow for the synthesis of quinazolinone derivatives.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow for MTT Assay

A Seed Cells B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add DMSO E->F G Measure Absorbance F->G

Caption: Step-by-step workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the IC50 concentration of this compound for 24 or 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Logical Flow of Apoptosis Detection

A Viable Cell (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) A->B PS Exposure C Late Apoptosis/ Necrosis (Annexin V+, PI+) B->C Membrane Permeability D Necrosis (Annexin V-, PI+)

Caption: Cellular states identified by Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment.

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentration of the compound for 24 or 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression of proteins involved in relevant signaling pathways. Based on the activities of other quinazolinone derivatives, potential targets include proteins in the PI3K/AKT/mTOR and apoptosis pathways.[2][7]

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against AKT, p-AKT, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse treated and untreated cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Potential Signaling Pathway for Investigation

Compound 6-Hydroxy-2-methyl- quinazolin-4(3H)-one PI3K PI3K Compound->PI3K Inhibition Bcl2 Bcl-2 Compound->Bcl2 Downregulation Bax Bax Compound->Bax Upregulation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspase3 Caspase-3 Bcl2->Caspase3 Inhibition Bax->Caspase3 Activation Caspase3->Apoptosis

Caption: Hypothesized signaling pathway affected by this compound.

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the antimicrobial and antifungal activities of substituted quinazolinones, a class of heterocyclic compounds with significant therapeutic potential. The following sections offer structured data on their efficacy, comprehensive protocols for in vitro assays, and visual representations of experimental workflows and mechanisms of action to guide researchers in the evaluation of these promising compounds.

Quantitative Antimicrobial and Antifungal Activity

Substituted quinazolinones have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi. The tables below summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values for representative substituted quinazolinones against a panel of microorganisms.

Table 1: Antibacterial Activity of Substituted Quinazolinones (MIC in µg/mL)

Compound/SubstituentStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Pyrrolidine derivative (4-nitro phenyl)-0.5--[1]
Pyrrolidine derivative (4-chloro phenyl)0.5---[1]
Fused pyrrolo-quinazolinone32-6432--[2]
Fused pyridazine-quinazolinone--32-[2]
Anthranilic acid derivatives---32-512[2]
1-[(3-methylphenyl)amino]-10H-[1][2][3]triazino[5,4-b]quinazolin-10-one1015100[4]

Note: "-" indicates data not available in the cited sources.

Table 2: Antifungal Activity of Substituted Quinazolinones (MIC in µg/mL)

Compound/SubstituentCandida albicansAspergillus nigerAspergillus flavusReference
Fused pyrolo-quinazolinone32-6432-64-[2]
Fused pyridazine-quinazolinone3232-[2]
Deoxyvasicinone derivative3264-[5]
1,2,4-Triazolo[1,5-a]quinazolinone7.51515[6]

Note: "-" indicates data not available in the cited sources.

Table 3: Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations (µg/mL)

Compound/SubstituentOrganismMBC/MFCReference
Fused quinazolinone derivativesGram-negative bacteria>MIC[5]
Fused quinazolinone derivativesC. albicans, A. niger>MIC[5]

Note: Many studies indicate that these compounds are often bacteriostatic or fungistatic, with MBC/MFC values being significantly higher than their MIC values.[2][5]

Experimental Protocols

Detailed methodologies for key antimicrobial and antifungal assays are provided below. These protocols are based on standard methods and those cited in the literature for testing quinazolinone derivatives.[2][3][5][7]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a common and efficient method.[2][5][8]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI 1640 medium for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Substituted quinazolinone compounds dissolved in Dimethyl sulfoxide (DMSO)

  • Alamar Blue® reagent

  • Positive control (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi)

  • Negative control (media alone)

  • Growth control (media with inoculum)

Protocol:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI 1640) directly in the 96-well plates to achieve a range of final concentrations (e.g., 512 to 0.5 µg/mL).

  • Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. c. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: a. Add the diluted inoculum to each well containing the compound dilutions, the positive control, and the growth control. b. Seal the plates and incubate at 37°C for 24 hours for bacteria, and at 25-28°C for 48 hours for fungi.[2][5]

  • Addition of Alamar Blue® and Reading Results: a. After the initial incubation period, add Alamar Blue® reagent to each well. b. Incubate for a further 2-4 hours. c. The MIC is determined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).

Determination of Minimum Bactericidal (MBC) and Minimum Fungicidal (MFC) Concentrations

This assay is a follow-up to the MIC test to determine the lowest concentration of the compound that kills the microorganism.[2][5]

Materials:

  • MIC plates from the previous assay

  • Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

Protocol:

  • Subculturing from MIC Wells: a. From each well of the MIC plate that shows no visible growth, take a small aliquot (e.g., 10 µL). b. Streak the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

  • Incubation: a. Incubate the agar plates at 37°C for 24 hours for bacteria and at 25-28°C for 48 hours for fungi.

  • Determining MBC/MFC: a. The MBC or MFC is the lowest concentration of the compound from which no microbial growth is observed on the subculture plates.

Agar Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[3][7]

Materials:

  • MHA plates

  • SDA plates

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Test compound solution of a known concentration

  • Positive control disks (e.g., standard antibiotic)

  • Negative control disks (impregnated with solvent)

Protocol:

  • Plate Preparation and Inoculation: a. Prepare a lawn of the test microorganism by evenly swabbing the adjusted inoculum over the entire surface of the agar plate.

  • Disk Application: a. Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. b. Place positive and negative control disks on the same plate.

  • Incubation: a. Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measurement and Interpretation: a. Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. b. A larger zone of inhibition indicates greater antimicrobial activity.

Visualized Workflows and Mechanisms of Action

The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed mechanisms of action for substituted quinazolinones.

Experimental Workflows

Antimicrobial_Assay_Workflow cluster_mic MIC Determination (Broth Microdilution) cluster_mbc_mfc MBC/MFC Determination cluster_disk Disk Diffusion Assay prep_compounds Prepare Compound Serial Dilutions inoculate Inoculate 96-Well Plates prep_compounds->inoculate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate incubate_mic Incubate Plates inoculate->incubate_mic add_indicator Add Alamar Blue incubate_mic->add_indicator read_mic Read MIC Results add_indicator->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture Proceed if no growth incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC/MFC incubate_agar->read_mbc prep_plates Prepare Inoculated Agar Plates apply_disks Apply Compound-Impregnated Disks prep_plates->apply_disks incubate_disks Incubate Plates apply_disks->incubate_disks measure_zones Measure Zones of Inhibition incubate_disks->measure_zones

Workflow for Antimicrobial and Antifungal Assays
Proposed Mechanisms of Action

Substituted quinazolinones are believed to exert their antimicrobial and antifungal effects through multiple mechanisms, targeting essential cellular processes.

Mechanism_of_Action cluster_bacterial Antibacterial Mechanisms cluster_antifungal Antifungal Mechanisms quinazolinone Substituted Quinazolinones dna_gyrase DNA Gyrase (Topoisomerase II) quinazolinone->dna_gyrase Inhibits dhfr_bac Dihydrofolate Reductase (DHFR) quinazolinone->dhfr_bac Inhibits pbp Penicillin-Binding Proteins (PBPs) quinazolinone->pbp Inhibits dhfr_fun Dihydrofolate Reductase (DHFR) quinazolinone->dhfr_fun Inhibits cell_membrane Fungal Cell Membrane quinazolinone->cell_membrane Disrupts dna_gyrase_effect Inhibition of DNA Replication and Supercoiling dna_gyrase->dna_gyrase_effect dhfr_bac_effect Inhibition of Folate Synthesis dhfr_bac->dhfr_bac_effect pbp_effect Inhibition of Cell Wall Synthesis pbp->pbp_effect bacterial_death Bacterial Cell Death or Growth Inhibition dna_gyrase_effect->bacterial_death dna_synthesis_bac Disruption of DNA Synthesis dhfr_bac_effect->dna_synthesis_bac pbp_effect->bacterial_death dna_synthesis_bac->bacterial_death dhfr_fun_effect Inhibition of Folate Synthesis dhfr_fun->dhfr_fun_effect cell_membrane_effect Disruption of Membrane Permeability and Integrity cell_membrane->cell_membrane_effect dna_synthesis_fun Disruption of DNA Synthesis dhfr_fun_effect->dna_synthesis_fun fungal_death Fungal Cell Death or Growth Inhibition cell_membrane_effect->fungal_death dna_synthesis_fun->fungal_death

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Halo-Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of halo-substituted quinazolinones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing halo-substituted quinazolinones?

There are two main approaches for introducing a halogen atom onto the quinazolinone scaffold:

  • Direct Halogenation of a Pre-formed Quinazolinone Ring: This method involves the electrophilic halogenation of an existing quinazolinone molecule. The position of halogenation is dictated by the directing effects of the substituents already on the ring. Modern techniques, such as palladium-catalyzed C-H activation, have been developed to achieve high regioselectivity, especially for ortho-halogenation.[1]

  • Synthesis from a Halogenated Precursor: This strategy utilizes a starting material that already contains a halogen, most commonly a halogenated anthranilic acid (e.g., 5-bromoanthranilic acid). The quinazolinone ring is then constructed from this precursor, which definitively sets the position of the halogen from the beginning of the synthesis.[1]

Q2: My reaction yield is consistently low when using the Niementowski reaction for halo-substituted quinazolinones. Why is this happening and how can I improve it?

The Niementowski reaction, which involves the high-temperature fusion of an anthranilic acid with an amide (130-150°C), is a classic method for quinazolinone synthesis. However, it is often associated with low yields and the formation of impure products.[1] The high temperatures can lead to degradation and side reactions, producing impurities that are challenging to remove through standard crystallization or column chromatography.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of halo-substituted quinazolinones.

Issue 1: Low Product Yield

Symptom: The final yield of the desired halo-substituted quinazolinone is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Sub-optimal Reaction Conditions Optimize reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal duration.[2]
Impure Starting Materials Purify starting materials through methods like recrystallization to remove any impurities that might interfere with the reaction.[1]
Side Reactions The formation of byproducts can significantly reduce the yield of the desired product. Identify side products using analytical techniques and adjust reaction conditions (e.g., lower temperature, use of milder reagents) to minimize their formation.[1]
Use of Harsh Reaction Conditions High temperatures, as seen in the Niementowski reaction, can lead to degradation.[1] Consider alternative, milder synthetic methods or the use of microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1]
Issue 2: Formation of a Diamide Side Product

Symptom: A significant side product is observed, which is identified as a diamide.

Common Cause: This is a frequent issue when synthesizing the quinazolinone ring from an anthranilic acid derivative via a benzoxazinone intermediate. The benzoxazinone ring is susceptible to nucleophilic attack and subsequent ring-opening by water or other nucleophiles present in the reaction mixture, leading to the formation of an acyclic diamide.[1]

Preventative Measures:

Preventative Measure Detailed Protocol
Ensure Anhydrous Conditions Use dry solvents and reagents to minimize the hydrolysis of the benzoxazinone intermediate.[1]
Control Reaction Temperature High temperatures can promote side reactions. Maintain the optimal temperature for the reaction.[1]
Alternative Synthetic Routes Consider synthetic pathways that do not proceed through a highly reactive benzoxazinone intermediate to avoid this side reaction.[1]
Issue 3: Difficulty in Separating Isomers

Symptom: TLC analysis shows multiple spots with very close Rf values, and column chromatography is ineffective in separating the isomeric products of a direct halogenation reaction.

Common Cause: Regioisomers of halo-substituted quinazolinones often have very similar polarities, making their separation by standard silica gel chromatography challenging.[1]

Solutions:

Solution Detailed Approach
Optimize Chromatographic Conditions Systematically screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[1]
Modify the Synthetic Strategy To avoid the formation of isomers altogether, it is often more effective to start with a pre-halogenated anthranilic acid. This ensures the halogen is in the desired position from the outset.[1]
Use a Directed C-H Activation Strategy Palladium-catalyzed methods using N-halosuccinimides (NBS, NCS) can provide excellent regioselectivity, particularly for the ortho position relative to a directing group.[1]

Experimental Protocols

Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

This protocol is adapted from a literature procedure and involves the synthesis from a halogenated precursor.[1]

Step 1: Preparation of 5-bromoanthranilic acid

  • This step can be achieved through the bromination of anthranilic acid. Alternatively, 5-bromoanthranilic acid is commercially available.[1]

Step 2: Cyclization to form the quinazolinone ring

  • In a round-bottom flask, combine 5-bromoanthranilic acid (2.16 g, 10 mmol), absolute ethanol (30 mL), phenyl isothiocyanate (1.8 mL, 15 mmol), and triethylamine (2 mL).[1]

  • Heat the mixture to reflux at approximately 65°C.[1]

  • Maintain the reflux for 20 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Filter the resulting precipitate.[1]

  • Recrystallize the collected solid from ethanol to yield the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[1]

Data Presentation

Table 1: Comparison of Synthetic Methods for Quinazolinones

MethodCatalyst/ReagentConditionsYieldAdvantagesDisadvantages
Niementowski ReactionNone (thermal)High temperature (130-150°C)Often lowClassic methodLow yields, impure products, harsh conditions[1]
Microwave-assisted synthesisVariesMicrowave irradiationCan be highReduced reaction times, potentially higher yields[1][3]Requires specialized equipment
Palladium-catalyzed C-H ActivationPalladium catalyst, N-halosuccinimideVariesGood to excellentHigh regioselectivity[1]Catalyst cost and removal
Copper-catalyzed synthesisCopper catalystVariesGood to excellentInexpensive catalyst, good functional group tolerance[4]May require specific ligands
Iron-catalyzed cyclizationIron(III) catalystVariesGoodEfficient pathwayMay require specific starting materials[4]
Zinc-catalyzed synthesisZinc catalystMild conditionsGoodMild conditionsMay involve radical pathways[4]

Note: Yields are as reported in the literature and can vary based on the specific substrate and experimental setup.[1]

Visualizations

troubleshooting_workflow Troubleshooting Low Yield in Halo-Quinazolinone Synthesis start Low Yield Observed check_purity Analyze Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) start->analyze_crude side_products Side Products Identified? analyze_crude->side_products no_side_products Optimize Conditions (Temp/Time Screening) side_products->no_side_products No isomer_formation Isomeric Mixture? side_products->isomer_formation Yes end Improved Yield no_side_products->end diamide_formation Diamide Formation? isomer_formation->diamide_formation No separation_issue Optimize Chromatography or Modify Synthetic Strategy isomer_formation->separation_issue Yes anhydrous_conditions Ensure Anhydrous Conditions or Change Synthetic Route diamide_formation->anhydrous_conditions Yes other_side_product Identify Side Product and Adjust Conditions diamide_formation->other_side_product No separation_issue->end anhydrous_conditions->end other_side_product->end

Caption: A workflow for troubleshooting low yields in halo-substituted quinazolinone synthesis.

signaling_pathway Quinazolinone Derivatives in Apoptosis Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., TNFR) caspase_cascade Executioner Caspases (Caspase-3/6/7) death_receptor->caspase_cascade mitochondria Mitochondria mitochondria->caspase_cascade ros ROS Production ros->mitochondria quinazolinone Quinazolinone Derivative quinazolinone->death_receptor quinazolinone->ros apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Involvement of quinazolinone derivatives in intrinsic and extrinsic apoptosis pathways.[5]

References

Technical Support Center: Optimizing Quinazolinone Synthesis via the Niementowski Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yields in the Niementowski reaction for quinazolinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in the Niementowski synthesis of 4(3H)-quinazolinone from anthranilic acid?

Low yields in the Niementowski reaction can stem from several factors, including incomplete reactions, degradation of starting materials, and the formation of byproducts.[1] The reaction traditionally requires high temperatures and long durations, which can contribute to these issues.[2][3]

Key factors include:

  • Incomplete Reaction: The reaction may not have reached completion. Extending the reaction time and monitoring progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.[1]

  • Suboptimal Temperature: The reaction is typically conducted at elevated temperatures, often between 130-160°C.[1][3] Temperatures below this range may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials and products.[1]

  • Incorrect Stoichiometry: The ratio of reactants is crucial. An excess of the amide component, such as formamide, is often used to drive the reaction to completion. A common molar ratio is 1 equivalent of anthranilic acid to 5 equivalents of formamide.[1]

  • Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired quinazolinone.[1] A significant side reaction at high temperatures is the decarboxylation of anthranilic acid to form aniline, which can then react further to create other impurities.[1]

Q2: How can I improve the reaction rate and yield of the Niementowski reaction?

Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective technique for improving yields and significantly reducing reaction times compared to conventional heating methods.[2][3] Microwave irradiation can accelerate the reaction, often leading to higher purity products with simpler work-up procedures.[2][4]

Solvent-free (neat) reactions under microwave irradiation have been shown to be environmentally benign and can afford good yields in a shorter time.[5][6] The use of solid supports like acidic alumina, silica gel, or montmorillonite K-10 in combination with microwave irradiation can also enhance yields.[2]

Q3: What are the common impurities in the synthesis of 4(3H)-quinazolinone, and how can they be removed?

Common impurities often include unreacted starting materials and reaction intermediates.[1]

  • Unreacted Anthranilic Acid: This can be removed by washing the crude product with a dilute basic solution, such as sodium bicarbonate. This converts the acidic anthranilic acid into its water-soluble salt, which can be washed away.[1]

  • N-Formylanthranilic Acid: This is a key intermediate in the reaction. Its presence indicates an incomplete cyclization. Purification can be achieved by recrystallization from a suitable solvent like methanol.[1]

Q4: Are there any alternatives to the high temperatures typically required for the Niementowski reaction?

Yes, microwave-assisted synthesis is a primary alternative that often allows for lower bulk temperatures while still providing the energy needed for the reaction to proceed efficiently.[2][3][4] Additionally, the use of certain catalysts can facilitate the reaction under milder conditions.[7][8] Polyphosphoric acid has also been used to alter the reaction conditions.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction: Reaction time may be too short. 2. Suboptimal temperature: Temperature may be too low for efficient cyclization.[1] 3. Poor quality of starting materials: Impurities in reactants can inhibit the reaction.[10]1. Extend reaction time: Monitor the reaction's progress using TLC or HPLC.[1] 2. Optimize temperature: Ensure the temperature is within the optimal range (typically 130-160°C for conventional heating).[1] 3. Purify starting materials: Verify the purity of reactants and purify if necessary.[10][11]
Presence of Multiple Spots on TLC (Impure Product) 1. Side reactions: Formation of byproducts is common, especially at high temperatures.[1] 2. Incomplete reaction: Presence of starting materials and intermediates.[1]1. Optimize reaction conditions: Use microwave irradiation to reduce reaction time and minimize byproduct formation.[2][5] Consider using a high-boiling point inert solvent to maintain stable temperature control.[1] 2. Purification: Wash the crude product with a dilute sodium bicarbonate solution to remove unreacted anthranilic acid.[1] Recrystallize the product from a suitable solvent like methanol to remove intermediates and other impurities.[1]
Product Decomposition or Charring 1. Excessive temperature: The reaction temperature is too high, leading to the degradation of materials.[1] 2. Prolonged reaction time at high temperature: Even within the optimal temperature range, extended heating can cause decomposition.1. Reduce temperature: Carefully control the reaction temperature to avoid exceeding 160°C.[1] 2. Use microwave synthesis: This method significantly shortens reaction times, reducing the likelihood of thermal decomposition.[3][4]

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol describes a general procedure for the synthesis of 4(3H)-quinazolinone using conventional heating.

Materials:

  • Anthranilic acid

  • Formamide

  • High-boiling point inert solvent (optional)

Procedure:

  • Combine anthranilic acid and an excess of formamide (e.g., a 1:5 molar ratio) in a round-bottom flask equipped with a reflux condenser.[1]

  • Heat the reaction mixture to a temperature between 130-160°C.[1]

  • Maintain this temperature and monitor the reaction progress using TLC.

  • Upon completion, cool the mixture to room temperature.

  • Add crushed ice to the mixture and stir to precipitate the product.[1]

  • Filter the solid precipitate, wash it with cold water, and dry it under a vacuum.[1]

  • Recrystallize the crude product from methanol for further purification.[1]

Protocol 2: Microwave-Assisted Method

This protocol highlights the efficiency of microwave irradiation for the synthesis of 4(3H)-quinazolinone.

Materials:

  • Anthranilic acid

  • Formamide

Procedure:

  • In a microwave-safe vessel, mix anthranilic acid and formamide.[1]

  • Place the vessel in a microwave reactor and irradiate at a set power and temperature (e.g., 60 W, 150°C) for a significantly shorter time than the conventional method (e.g., 5-40 minutes).[1][2]

  • After irradiation, allow the mixture to cool to room temperature.[1]

  • Add crushed ice to the vessel and stir to precipitate the product.[1]

  • Filter the precipitate, wash it with cold water, and dry.[1]

  • Recrystallize from methanol for further purification if necessary.[1]

Quantitative Data

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Reaction Time Yield Reference
Conventional Heating6-10 hoursModerate to Good[3][5]
Microwave-Assisted2-40 minutesGood to Excellent[2][5]

Table 2: Effect of Catalysts/Support in Microwave-Assisted Synthesis

Catalyst/Support Reaction Time Yield Reference
None (Neat)2-5 minutesGood[5]
Acidic Alumina4 minutesGood[2]
Silica Gel4 minutesGood[2]
Montmorillonite K-104 minutesBest[2]

Visualizations

reaction_mechanism cluster_products anthranilic_acid Anthranilic Acid intermediate o-Amidobenzamide Intermediate anthranilic_acid->intermediate Acylation amide Amide amide->intermediate quinazolinone 4(3H)-Quinazolinone intermediate->quinazolinone Cyclization water1 - H2O water2 - H2O troubleshooting_workflow start Low Yield in Niementowski Reaction check_temp Is Temperature 130-160°C? start->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes adjust_temp->check_time increase_time Increase Reaction Time & Monitor with TLC check_time->increase_time No check_stoichiometry Is Amide in Excess? check_time->check_stoichiometry Yes increase_time->check_stoichiometry adjust_stoichiometry Use Excess Amide (e.g., 5 equiv.) check_stoichiometry->adjust_stoichiometry No consider_mw Consider Microwave Synthesis check_stoichiometry->consider_mw Yes adjust_stoichiometry->consider_mw end Improved Yield consider_mw->end mw_vs_conventional conventional Conventional Heating - High Temperature - Long Reaction Time (hours) - More Byproducts - Lower Yields microwave Microwave-Assisted Synthesis + Rapid Heating + Short Reaction Time (minutes) + Fewer Byproducts + Higher Yields conventional->microwave Advantages

References

Side product formation in the synthesis of quinazolinone rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side product formation during the synthesis of quinazolinone rings, particularly via the reaction of anthranilic acid and formamide (a common variant of the Niementowski reaction).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired 4(3H)-Quinazolinone

Q1: My reaction is resulting in a low yield of the desired 4(3H)-quinazolinone. What are the common causes and how can I improve it?

A: Low yields in the synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide can be attributed to several factors, including incomplete reactions, degradation of starting materials, and the formation of various side products.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Suboptimal Temperature: The reaction temperature might be too low for efficient cyclization or too high, leading to decomposition of starting materials and products.

    • Solution: The optimal temperature for this reaction is typically in the range of 130-160°C.[1] It is crucial to maintain a stable temperature. Using a high-boiling point inert solvent can aid in temperature control and minimize side reactions.[1]

  • Inappropriate Stoichiometry: An incorrect molar ratio of anthranilic acid to formamide can negatively impact the yield.

    • Solution: An excess of formamide is often employed to drive the reaction to completion. A common molar ratio is 1 equivalent of anthranilic acid to 5 equivalents of formamide.[1]

  • Side Reactions: The formation of byproducts consumes the starting materials, thereby reducing the yield of the desired product.

    • Solution: Refer to the specific troubleshooting guides below for minimizing the formation of common side products.

Issue 2: Presence of Significant Impurities and Side Products

Q2: My crude product shows multiple spots on TLC, and purification is challenging. What are the likely side products and how can I minimize their formation?

A: The formation of side products is a common challenge in quinazolinone synthesis. The nature of these byproducts is highly dependent on the specific reaction conditions. Below are common side products and strategies to mitigate their formation.

Troubleshooting Guide: Specific Side Products

Side Product 1: N-Formylanthranilic Acid (Incomplete Cyclization)

Q3: I have a significant amount of a major intermediate, N-formylanthranilic acid, in my final product. How can I promote complete cyclization?

A: N-formylanthranilic acid is the key intermediate in the reaction. Its accumulation indicates that the final cyclization step is incomplete.[1]

Causes:

  • Insufficient reaction temperature or time.

  • Inefficient heat transfer within the reaction mixture.

Solutions:

  • Optimize Reaction Conditions: Increase the reaction temperature to the optimal range of 140-160°C and/or extend the reaction time. Monitor the disappearance of the intermediate by TLC or HPLC.

  • Improve Heat Transfer: Ensure efficient stirring of the reaction mixture to maintain a uniform temperature throughout. For larger scale reactions, a mechanical stirrer is recommended.

  • Microwave Irradiation: Consider using microwave-assisted synthesis, which can significantly reduce reaction times and often leads to higher yields and fewer side products due to rapid and uniform heating.[2]

Data Presentation: Effect of Temperature and Time on N-Formylanthranilic Acid Formation

EntryTemperature (°C)Time (h)4(3H)-Quinazolinone Yield (%)N-Formylanthranilic Acid (%)Other Side Products (%)
11204454015
21404751510
3160485510
41402603010
5140888210

Note: The data in this table is illustrative, based on qualitative descriptions from the literature, to demonstrate the expected trends.

Experimental Protocol: Minimizing N-Formylanthranilic Acid

Objective: To drive the cyclization to completion and minimize the presence of N-formylanthranilic acid.

Materials:

  • Anthranilic acid

  • Formamide

  • High-boiling point inert solvent (e.g., Dowtherm A)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

Methodology:

  • In a round-bottom flask, combine anthranilic acid (1 equivalent) and formamide (5 equivalents).

  • Add a high-boiling point inert solvent to ensure uniform heating.

  • Heat the mixture to 150-160°C with vigorous stirring.

  • Maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1). The spot corresponding to N-formylanthranilic acid should diminish over time.

  • Upon completion, cool the reaction mixture and precipitate the product by adding cold water.

  • Filter the solid, wash with water to remove excess formamide, and dry.

  • Analyze the crude product by HPLC or NMR to quantify the remaining N-formylanthranilic acid.

Side Product 2: 2,4(1H,3H)-Quinazolinedione

Q4: I am observing a side product that I have identified as 2,4(1H,3H)-quinazolinedione. What is the source of this impurity and how can I prevent its formation?

A: The formation of 2,4(1H,3H)-quinazolinedione can occur if there are urea impurities present in the formamide, or if the formamide degrades to ammonia and carbon dioxide, which then react with anthranilic acid.[1]

Causes:

  • Use of low-purity formamide containing urea.

  • Decomposition of formamide at excessively high temperatures.

Solutions:

  • Use High-Purity Formamide: Ensure the formamide used is of high purity and free from urea.

  • Control Reaction Temperature: Avoid excessively high temperatures (above 180°C) which can lead to the decomposition of formamide.[1]

  • Alternative Synthetic Route: If this side product is persistent, consider an alternative synthesis that does not use formamide, such as the reaction of anthranilic acid with a different C1 source.

Data Presentation: Impact of Formamide Quality and Temperature

EntryFormamide PurityTemperature (°C)4(3H)-Quinazolinone Yield (%)2,4(1H,3H)-Quinazolinedione (%)Other Side Products (%)
1Standard Grade160801010
2High Purity16088210
3Standard Grade190652015
4High Purity190751015

Note: The data in this table is illustrative, based on qualitative descriptions from the literature, to demonstrate the expected trends.

Side Product 3: Aniline (from Decarboxylation)

Q5: I suspect that my starting material, anthranilic acid, is decarboxylating during the reaction. How can I prevent this?

A: Decarboxylation of anthranilic acid to aniline and carbon dioxide is a significant side reaction, especially at elevated temperatures (above its melting point of ~145°C).[1] Aniline can then react with formamide to form other byproducts, reducing the overall yield of the desired quinazolinone.[1]

Causes:

  • High reaction temperatures.

  • Prolonged reaction times at elevated temperatures.

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range of 130-145°C to minimize decarboxylation.

  • Microwave-Assisted Synthesis: This method allows for rapid heating to the target temperature and shorter reaction times, which can reduce the extent of decarboxylation.[2]

Data Presentation: Influence of Temperature on Decarboxylation

EntryTemperature (°C)Time (h)4(3H)-Quinazolinone Yield (%)Aniline Formation (relative %)
1135490Low
2150482Moderate
3165470High

Note: The data in this table is illustrative, based on qualitative descriptions from the literature, to demonstrate the expected trends.

Side Product 4: 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid (Dimer)

Q6: I have identified a high molecular weight byproduct, which I believe is a dimer. How is this formed and how can I avoid it?

A: A common higher molecular weight byproduct is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid. This dimer is formed through a self-condensation reaction where one molecule of anthranilic acid reacts with a formed quinazolinone intermediate.[1]

Causes:

  • High concentration of reactants.

  • Prolonged reaction times.

Solutions:

  • Control Stoichiometry: Using a larger excess of formamide can help to favor the reaction of anthranilic acid with formamide over self-condensation.

  • Gradual Addition: In some cases, the gradual addition of anthranilic acid to the hot formamide can help to maintain a low concentration of the starting material and reduce the rate of dimerization.

Mandatory Visualizations

reaction_pathway Anthranilic Acid Anthranilic Acid N-Formylanthranilic Acid N-Formylanthranilic Acid Anthranilic Acid->N-Formylanthranilic Acid Formylation Formamide Formamide Formamide->N-Formylanthranilic Acid 4(3H)-Quinazolinone 4(3H)-Quinazolinone N-Formylanthranilic Acid->4(3H)-Quinazolinone Cyclization

Caption: Main reaction pathway for the synthesis of 4(3H)-quinazolinone.

side_reactions cluster_main Main Reaction cluster_side Side Reactions Anthranilic Acid (AA) Anthranilic Acid (AA) Formamide Formamide Quinazolinone Quinazolinone Formamide->Quinazolinone AA AA AA->Quinazolinone Decarboxylation Decarboxylation AA->Decarboxylation High Temp. Incomplete Cyclization Incomplete Cyclization AA->Incomplete Cyclization Low Temp./Time Dimerization Dimerization AA->Dimerization High Conc. Urea Impurity Reaction Urea Impurity Reaction AA->Urea Impurity Reaction Aniline Aniline Decarboxylation->Aniline N-Formylanthranilic Acid N-Formylanthranilic Acid Incomplete Cyclization->N-Formylanthranilic Acid Dimer Dimer Dimerization->Dimer 2,4-Quinazolinedione 2,4-Quinazolinedione Urea Impurity Reaction->2,4-Quinazolinedione Urea Impurity Urea Impurity Urea Impurity->Urea Impurity Reaction

Caption: Common side reactions in 4(3H)-quinazolinone synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_temp Check Temperature (130-160°C?) start->check_temp check_time Check Reaction Time (Sufficient?) check_temp->check_time Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_stoich Check Stoichiometry (Excess Formamide?) check_time->check_stoich Yes extend_time Extend Reaction Time check_time->extend_time No check_purity Check Formamide Purity (Urea-free?) check_stoich->check_purity Yes adjust_stoich Use Excess Formamide check_stoich->adjust_stoich No use_high_purity Use High-Purity Formamide check_purity->use_high_purity No end Improved Yield and Purity check_purity->end Yes adjust_temp->check_time extend_time->check_stoich adjust_stoich->check_purity use_high_purity->end

Caption: Troubleshooting workflow for quinazolinone synthesis.

References

Technical Support Center: Synthesis of 2-Methyl-3-Substituted Quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-3-substituted quinazolin-4(3H)-ones. Our aim is to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields and other complications during the synthesis.

Issue 1: Low or No Formation of the Intermediate, 2-Methyl-4H-3,1-benzoxazin-4-one

  • Q1: My initial reaction of anthranilic acid with acetic anhydride is giving a very low yield of the benzoxazinone intermediate. What are the likely causes and how can I improve it?

    A1: Low yields in this initial step often stem from incomplete reaction or degradation. Key factors to consider are reaction time, temperature, and the purity of your starting materials.[1]

    • Purity of Anthranilic Acid: Ensure your anthranilic acid is pure and dry. Impurities can lead to side reactions.

    • Excess Acetic Anhydride: Acetic anhydride often serves as both the reactant and solvent. Using a sufficient excess ensures the reaction goes to completion.

    • Reaction Temperature and Time: The reaction typically requires heating. A common protocol involves refluxing at 130°C for 3 hours.[2] However, another approach suggests 35-40°C for 50-55 minutes.[2] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.

    • Work-up Procedure: The intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, can be sensitive to water.[3] Prompt removal of excess acetic anhydride under reduced pressure is recommended, followed by extraction.

Issue 2: Low Yield in the Final Step - Formation of 2-Methyl-3-Substituted Quinazolin-4(3H)-one

  • Q2: I have successfully synthesized the benzoxazinone intermediate, but the subsequent reaction with a primary amine is resulting in a low yield of my target quinazolinone. What should I investigate?

    A2: This is a common bottleneck. The yield of this step is highly dependent on the choice of solvent, reaction temperature, and the nature of the amine.

    • Solvent Selection: The polarity of the solvent plays a significant role. For the synthesis of 2,3-dimethylquinazolin-4(3H)-one, ethanol was found to give the highest yield compared to butanol and dichloromethane. A solvent-less approach was reported to be ineffective.[3]

    • Reaction Temperature: Temperature optimization is critical. In the same study, a reaction temperature of 100°C in ethanol provided the best yield. Lower temperatures resulted in incomplete reactions, while a higher temperature (130°C) led to a sharp decrease in yield, possibly due to product degradation.[3]

    • Amine Reactivity: The nucleophilicity of the primary amine will affect the reaction rate. Less reactive (e.g., aromatic) amines may require longer reaction times or slightly harsher conditions compared to more reactive (e.g., aliphatic) amines.

  • Q3: I am observing multiple spots on my TLC after the final reaction, making purification difficult. What are the possible side products?

    A3: Side product formation is a frequent challenge. Depending on the reaction conditions, you might observe:

    • Unreacted Starting Material: If the reaction is incomplete, you will see spots corresponding to both the 2-methyl-4H-3,1-benzoxazin-4-one and the primary amine.

    • Hydrolysis Products: If there is moisture in your reaction, the benzoxazinone intermediate can hydrolyze back to N-acetylanthranilic acid.

    • Other Byproducts: Depending on the complexity of your amine, other side reactions may occur. Careful monitoring by TLC and characterization of major side products can help in optimizing the reaction to minimize their formation.

Issue 3: Product Loss During Work-up and Purification

  • Q4: I seem to be losing a significant amount of my product during the work-up and purification steps. What can I do to minimize this?

    A4: Product loss during isolation is a common issue.[1] Consider the following:

    • Precipitation/Crystallization: The final quinazolinone products are often solids that can be isolated by filtration after cooling the reaction mixture.[3] Ensure the mixture is sufficiently cooled to maximize precipitation. Washing the crude product with a cold, non-polar solvent can help remove soluble impurities without dissolving the product.

    • Recrystallization Solvent: If recrystallization is necessary for purification, choosing the right solvent is key. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

    • Column Chromatography: If your product requires purification by column chromatography, ensure you are using the appropriate stationary phase (e.g., silica gel or alumina) and a suitable eluent system. Irreversible adsorption to the stationary phase can be a source of product loss.

Data Presentation

The following tables summarize quantitative data on the effect of reaction conditions on the yield of 2,3-dimethylquinazolin-4(3H)-one.

Table 1: Effect of Solvent on the Yield of 2,3-Dimethylquinazolin-4(3H)-one

SolventYield (%)
Ethanol79.78
Butanol55.83
Dichloromethane45.35
Solvent-free18.21

Data from a study by Ajani et al. (2017). The reaction was carried out at 100°C.[3]

Table 2: Effect of Temperature on the Yield of 2,3-Dimethylquinazolin-4(3H)-one in Ethanol

Temperature (°C)Yield (%)
4018.53
7055.82
10079.78
13035.48

Data from a study by Ajani et al. (2017).[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

This protocol is adapted from a procedure described by Hassan et al.[3]

  • Combine anthranilic acid and an excess of acetic anhydride in a round-bottom flask.

  • Heat the mixture under reflux. The reaction temperature and time may need to be optimized (e.g., 130°C for 3 hours or 35-40°C for 50-55 minutes).[2]

  • Monitor the reaction progress using TLC [Mobile phase: Ethyl acetate/n-hexane (1:1)].

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude 2-methyl-4H-3,1-benzoxazin-4-one. This can be purified by recrystallization from ethanol or used directly in the next step.

Protocol 2: General Procedure for the Synthesis of 2-Methyl-3-Substituted Quinazolin-4(3H)-ones

This protocol is based on the work of Ajani et al.[3]

  • Dissolve 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired primary amine (1 equivalent) to the solution.

  • Heat the reaction mixture to 100°C under reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by suction filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Air-dry the purified 2-methyl-3-substituted quinazolin-4(3H)-one.

Visualizations

The following diagrams illustrate the experimental workflow and key logical relationships in troubleshooting.

experimental_workflow cluster_step1 Step 1: Benzoxazinone Synthesis cluster_step2 Step 2: Quinazolinone Synthesis start Anthranilic Acid + Acetic Anhydride reflux Reflux start->reflux workup1 Removal of Excess Acetic Anhydride reflux->workup1 intermediate 2-Methyl-4H-3,1-benzoxazin-4-one workup1->intermediate reaction Reaction in Ethanol at 100°C intermediate->reaction amine Primary Amine amine->reaction workup2 Cooling and Filtration reaction->workup2 product 2-Methyl-3-Substituted Quinazolin-4(3H)-one workup2->product

Caption: General two-step synthesis workflow for 2-methyl-3-substituted quinazolin-4(3H)-ones.

troubleshooting_low_yield cluster_investigation Troubleshooting Steps cluster_conditions_details Condition Optimization cluster_solutions Potential Solutions start Low Yield Observed purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions start->conditions workup Review Work-up and Purification Procedures start->workup purify_reagents Recrystallize or Distill Starting Materials purity->purify_reagents temperature Vary Temperature conditions->temperature solvent Screen Solvents conditions->solvent time Adjust Reaction Time conditions->time minimize_loss Optimize Precipitation and Purification workup->minimize_loss optimal_temp Identify Optimal Temperature temperature->optimal_temp best_solvent Select Best Performing Solvent solvent->best_solvent

Caption: A logical workflow for troubleshooting low yields in quinazolinone synthesis.

References

Identifying and characterizing impurities in quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during quinazolinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in quinazolinone synthesis?

A1: Common impurities in quinazolinone synthesis typically arise from unreacted starting materials, such as anthranilic acid derivatives, and by-products from the cyclization reaction.[1] Hydrolysis of the quinazolinone ring can also occur if water is present in the reaction mixture, leading to the formation of undesired products.[2]

Q2: Which analytical techniques are most effective for identifying impurities in my quinazolinone sample?

A2: A combination of chromatographic and spectroscopic methods is essential for the comprehensive identification and characterization of impurities.[1] Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are routinely employed for this purpose.[1]

Q3: What are the recommended methods for purifying crude quinazolinone products?

A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.[1] For initial purification, recrystallization is often a simple and cost-effective first step.[1][2] Column chromatography is highly effective for separating compounds with different polarities.[1][3] For achieving very high purity (>99%) or separating closely related analogs, preparative HPLC is the preferred method.[1] Acid-base extraction can also be a powerful tool if the product and impurities have different acid-base properties.[2]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Question: I am observing a very low yield or no desired quinazolinone product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can stem from several factors. A systematic evaluation of your experimental setup is crucial to identify the root cause.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice play a critical role.[4]

    • Temperature: Ensure the reaction temperature is optimized for your specific protocol. Some methods require high temperatures (above 120°C), while others proceed under milder conditions.[4] Consider performing a temperature screen to find the optimal condition.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and to ensure the starting material is being consumed.[4]

    • Solvent: The polarity and boiling point of the solvent can significantly impact the reaction outcome. Solvents like ethanol, toluene, and DMF are commonly used.[4]

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Impurities or degradation of reagents can inhibit the reaction.

  • Atmospheric Moisture: Quinazolinone synthesis can be sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if required by the specific synthetic route.

Problem 2: Significant Formation of Side Products

Question: My reaction is producing a significant amount of side products, making the purification of my target quinazolinone difficult. What can I do to minimize them?

Answer: The formation of side products is often related to the reaction conditions and the stability of the intermediates and final product.

  • Side Reactions: Unwanted side reactions can compete with the desired product formation.

    • Hydrolysis: The presence of water can lead to the hydrolysis of intermediates or the final quinazolinone product.[2] Ensure all glassware is dry and use anhydrous solvents.

    • By-product Formation: The specific by-products will depend on the synthetic route. For example, in syntheses starting from anthranilic acid, incomplete cyclization can be a source of impurities.[1]

  • Reaction Control:

    • Temperature Control: Running the reaction at a lower temperature may reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.

    • Order of Addition: The order in which reagents are added can be critical. Adding a reactive reagent slowly can help to control the reaction and minimize side product formation.

    • Use of a Mild Base: Employing a mild base can help neutralize any acid formed during the reaction, which can prevent acid-catalyzed side reactions.[2]

Problem 3: Poor Separation of Compounds During Purification

Question: I am struggling to separate my desired product from impurities using column chromatography. What should I do?

Answer: Poor separation during column chromatography can be caused by several factors related to the column setup and the choice of the mobile phase.

  • Inappropriate Solvent System (Eluent): The polarity of the eluent is critical for good separation.

    • Optimization: Optimize the solvent system using TLC first to achieve good separation between your product and the impurities.

    • Shallow Gradient: If using gradient elution, a shallower gradient can improve the resolution between closely eluting compounds.[1]

  • Column Overloading: Loading too much crude product onto the column will result in broad, overlapping bands.[1] Use an appropriate amount of silica gel for the amount of sample being purified.

  • Improperly Packed Column: Channeling in the column, caused by improper packing, will lead to poor separation.[1] Ensure the silica gel is packed uniformly.

Data on Impurity Identification

The following table summarizes common impurities in quinazolinone synthesis and the analytical techniques used for their identification.

Impurity Type Potential Source Analytical Techniques for Identification
Unreacted Starting MaterialsIncomplete reactionTLC, HPLC, LC-MS, NMR
IntermediatesIncomplete cyclizationTLC, HPLC, LC-MS, NMR
By-productsSide reactions (e.g., dimerization, decomposition)HPLC, LC-MS, NMR, Mass Spectrometry
Hydrolysis ProductsPresence of water in the reactionHPLC, LC-MS, NMR
Residual SolventsIncomplete drying of the final productNMR, Gas Chromatography (GC)

Experimental Protocols

Protocol 1: General Procedure for Single-Solvent Recrystallization [1]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude quinazolinone derivative in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the compound is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: General Procedure for Column Chromatography [1][3]

  • Column Preparation: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinazolinone derivative.

Protocol 3: Example Synthesis of 3-Substituted Quinazolin-4(3H)-ones via Microwave Irradiation [2]

  • Reaction Setup: In a suitable microwave reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 120 °C for 30 minutes.

  • Work-up: After the reaction is complete, pour the mixture over crushed ice.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow start Crude Quinazolinone Sample tlc Initial Purity Check (TLC/HPLC) start->tlc hplc_ms Impurity Identification (HPLC-MS) tlc->hplc_ms Impurities Detected purification Purification (Column Chromatography / Recrystallization) tlc->purification Impurities Detected nmr Structural Elucidation (NMR) hplc_ms->nmr Characterize Unknowns nmr->purification final_product Pure Quinazolinone purification->final_product

Caption: A generalized workflow for the identification and purification of quinazolinone derivatives.

troubleshooting_workflow start Start Synthesis low_yield Low Yield? start->low_yield check_conditions Check Reaction Conditions (Temp, Time, Solvent) low_yield->check_conditions Yes end Successful Synthesis low_yield->end No check_reagents Verify Reagent Purity check_conditions->check_reagents monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_reagents->monitor_reaction optimize Optimize Conditions monitor_reaction->optimize optimize->start

Caption: A logical workflow for troubleshooting low yield in quinazolinone synthesis.

References

Strategies to minimize degradation of quinazolinone compounds during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinazolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield or no formation of my desired quinazolinone product. What are the common causes and how can I troubleshoot this?

A1: Low or no yield is a frequent issue in quinazolinone synthesis and can arise from several factors. A systematic evaluation of your experimental setup is key to pinpointing the cause.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.[1][2] Some classic synthetic methods may necessitate high temperatures (over 120°C), while modern catalytic approaches often proceed under milder conditions.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and ensure the consumption of starting materials.[1][3]

  • Poor Quality of Starting Materials: Impurities in your reactants can lead to unwanted side reactions, diminishing the yield of the desired product.[4] Always verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking their melting point.[4]

  • Improper Solvent Selection: The solvent has a significant impact on the solubility of reactants and the overall reaction pathway.[2] Solvents such as DMSO, DMF, ethanol, and toluene are commonly employed in quinazolinone synthesis.[2][4] If you are facing low yields, experimenting with different solvent systems could be beneficial.[2]

  • Catalyst Deactivation: In metal-catalyzed reactions, such as those using palladium or copper, catalyst deactivation can be a problem.[2] This can be triggered by impurities in the starting materials or byproducts generated during the reaction.[2]

Q2: My reaction is generating a significant amount of side products, complicating the purification of my target quinazolinone. What are these common side products and how can I minimize their formation?

A2: The formation of side products is a common hurdle in quinazolinone synthesis, with the nature of these byproducts being highly dependent on the specific synthetic route and reaction conditions.[2]

  • Unreacted Starting Materials: This points to an incomplete reaction.[2][3]

  • Acyclic Intermediates: Incomplete cyclization of intermediates, such as N-acylanthranilamide, is a frequent issue.[2]

  • Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of starting materials or the final product.[2] The intermediate 2-methyl-4H-3,1-benzoxazin-4-one, for instance, is highly susceptible to decomposition in the presence of water.[5]

  • Over-alkylation or Over-arylation Products: If the reaction conditions are too harsh, multiple substitutions can occur on the quinazolinone ring or its substituents.[2]

  • Products from Self-condensation: Under certain conditions, starting materials may react with themselves.[2]

Q3: I am having difficulty purifying my N-substituted quinazolinone from the reaction mixture. What are the recommended purification techniques?

A3: Achieving a high-purity final product often requires a multi-step purification approach.[2]

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline products, provided a suitable solvent can be identified.[2][6]

  • Column Chromatography: This technique is highly effective for separating compounds with differing polarities.[6]

  • Acid-Base Extraction: For basic quinazolinones, dissolving the crude product in an organic solvent and extracting with a dilute acid (e.g., 1M HCl) can be effective. The quinazolinone will move to the aqueous layer as its salt. After separating the layers, basifying the aqueous layer will precipitate the pure quinazolinone.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low yields in quinazolinone synthesis.

Possible CauseTroubleshooting Step
Poor Quality of Starting Materials Verify the purity of starting materials (e.g., 2-aminobenzylamine, aldehydes) by NMR, GC-MS, or melting point. Purify starting materials if necessary (e.g., distill liquid aldehydes, recrystallize solid aldehydes).[4]
Suboptimal Reaction Temperature Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor progress by TLC or LC-MS to identify the optimal temperature.[4]
Incorrect Solvent Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that provides the best yield.[4] For the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to give excellent yields (85-91%), whereas ethanol and non-polar solvents like toluene and THF are ineffective.[4]
Inactive Catalyst (for catalyzed reactions) Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities. Optimize the catalyst loading.[4]
Product Decomposition If the product is unstable under the reaction conditions, consider a milder synthetic route or shorter reaction times. Test the stability of the purified product under the reaction conditions.[4]
Oxidation of Intermediates If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[4]
Issue 2: Product Purification Challenges

This guide addresses common issues encountered during the purification of quinazolinone compounds.

IssuePossible CauseSuggested Solution
Product does not crystallize upon cooling during recrystallization. Too much solvent was used, or the chosen solvent is not suitable.[6]Concentrate the solution to reduce the solvent volume. If crystallization still does not occur, select a different solvent or solvent system.[4]
Product loss on silica gel column. The product may be irreversibly adsorbing to the silica gel.Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.[4]
Co-elution of impurities during column chromatography. The polarity of the mobile phase may not be optimal for separation.Optimize the solvent system. For normal-phase chromatography of quinazoline derivatives, a mixture of hexane and ethyl acetate is common. The polarity can be fine-tuned by adjusting the ratio or adding a small amount of a more polar solvent like methanol.[7]

Data Presentation

Table 1: Optimization of Catalytic Conditions for Quinazolin-4(3H)-one Synthesis

The following table summarizes the optimization of conditions for a CuAAC/Ring Cleavage reaction to synthesize a phenolic quinazolin-4(3H)-one, demonstrating how different parameters affect the yield. The reaction was carried out with 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in the solvent (2 mL) at room temperature for 12 hours.[3]

EntryCatalystBaseSolventYield (%)
1CuIDBUDMSO85
2CuIEt3NDMSO72
3CuIK2CO3DMSO65
4CuSO4·5H2ODBUDMSO78
5Cu(OAc)2DBUDMSO60
6CuIDBUDMF80
7CuIDBUCH3CN55

Data adapted from BenchChem technical support documents.[3] The data indicates that CuI as the catalyst, DBU as the base, and DMSO as the solvent provide the optimal conditions for this specific transformation.[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate [3]

This two-step protocol is based on the microwave-assisted synthesis from anthranilic acid.[3]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[3][5]

  • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[3][5]

  • Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.[3][5] The benzoxazinone is very susceptible to decomposition in the presence of water and should be used immediately in the next step.[5]

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Reaction Setup: In a microwave-safe vessel, mix the crude 2-methyl-4H-3,1-benzoxazin-4-one from the previous step with an ammonia source (e.g., 25% aqueous ammonia).[5]

  • Reaction Conditions: Irradiate the mixture in the microwave. The optimal time and temperature should be determined.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Quinazolinone Synthesis start Start Synthesis low_yield Low Yield? start->low_yield check_purity Check Starting Material Purity low_yield->check_purity Yes end_good Successful Synthesis low_yield->end_good No optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure purify_materials Purify Starting Materials check_purity->purify_materials Impure run_temp_screen Run Temperature Screen optimize_temp->run_temp_screen Optimize screen_solvent Screen Solvents run_solvent_screen Run Solvent Screen screen_solvent->run_solvent_screen Optimize check_catalyst Check Catalyst Activity use_fresh_catalyst Use Fresh Catalyst / Optimize Loading check_catalyst->use_fresh_catalyst Optimize purify_materials->optimize_temp run_temp_screen->screen_solvent run_solvent_screen->check_catalyst end_bad Re-evaluate Synthetic Route use_fresh_catalyst->end_bad

Caption: A logical workflow for troubleshooting low yields in quinazolinone synthesis.

General_Purification_Workflow General Purification Workflow for Quinazolinone Compounds start Crude Product initial_purification Initial Purification Method start->initial_purification recrystallization Recrystallization initial_purification->recrystallization Solid column_chromatography Column Chromatography initial_purification->column_chromatography Oil/Mixture purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 column_chromatography->purity_check1 pure_product Pure Product purity_check1->pure_product Pure second_purification Second Purification Step purity_check1->second_purification Impure purity_check2 Check Purity second_purification->purity_check2 purity_check2->pure_product Pure purity_check2->second_purification Impure

Caption: A general workflow for the purification of 4(3H)-quinazolinones.[3]

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Quinazolinone Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analytical characterization of quinazolinone derivatives. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the structural elucidation and analysis of this important class of heterocyclic compounds.

Introduction to Quinazolinone Derivatives

Quinazolinone and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The quinazolinone scaffold is a common feature in numerous bioactive molecules, demonstrating a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. Accurate structural characterization is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. NMR and Mass Spectrometry are the two primary and complementary techniques for the comprehensive analytical characterization of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For quinazolinone derivatives, ¹H and ¹³C NMR are routinely employed.

Comparative ¹H and ¹³C NMR Data for Substituted Quinazolinone Derivatives

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. Substituents on the quinazolinone core can cause significant changes in the chemical shifts of nearby protons and carbons, providing valuable information about the substitution pattern. The following table summarizes representative ¹H and ¹³C NMR data for a series of 2-substituted-4(3H)-quinazolinones.

Compound/Substituent (R)Key ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)Reference
2-Phenyl 8.24 (d, 1H, H-5), 7.85 (t, 1H, H-7), 7.75 (d, 1H, H-8), 7.55 (t, 1H, H-6), 8.15 (s, 1H, H-2 of quinazolinone ring), 12.5 (br s, 1H, NH)162.7 (C=O), 152.3 (C-2), 149.3 (C-8a), 135.1 (C-7), 127.8 (C-5), 126.8 (C-6), 121.3 (C-4a)[2]
2-(p-Tolyl) 8.15 (dd, 3H), 7.83 (m, 1H), 7.74 (d, 1H), 7.52 (m, 1H), 7.40 (d, 2H), 2.70 (q, 2H), 1.23 (t, 3H)164.1 (C=O), 148.4 (C-8a), 139.1, 138.2, 133.7, 129.3, 127.8, 127.3, 117.5, 115.5, 114.9, 66.8, 21.2[3]
2-(m-Chlorophenyl) 12.63 (br s, 1H), 8.25 (s, 1H), 8.16 (t, 2H), 7.86 (t, 1H), 7.77 (d, 1H), 7.67 (d, 1H), 7.59 (t, 1H), 7.55 (t, 1H)Not provided in source[4]
2-((3,5-Dichlorophenyl)amino)-7-nitro 11.50 (s, 1H), 9.24 (s, 1H), 8.18 (d, 1H), 8.10 (d, 1H), 7.98 (dd, 1H), 7.83 (s, 2H), 7.27 (t, 1H)162.33, 151.41, 140.96, 134.10, 128.08, 122.10, 120.22, 117.97, 117.12[5]
2-(Pyridin-2-yl) 8.76 (t, 1H), 8.56 (dd, 1H), 7.87 (brs, 1H), 7.76 (dt, 1H), 7.62 (dd, 1H), 7.35 (d, 1H), 7.30-7.27 (m, 1H), 7.22 (dt, 1H), 7.19 (brs, 1H), 6.60 (d, 1H), 6.53 (dt, 1H)172.0, 159.4, 149.7, 149.5, 137.2, 132.9, 129.5, 122.6, 121.6, 115.0, 114.8, 111.9, 48.4[3]
Experimental Protocol for NMR Analysis

A standard protocol for the NMR analysis of quinazolinone derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the quinazolinone derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is completely dissolved; sonication may be used to aid dissolution.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[6] The instrument should be properly tuned and the magnetic field shimmed on the sample to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton broadband decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a 45° pulse angle, a spectral width of 0 to 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and the baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and obtain structural information based on the resulting fragmentation patterns. For the analysis of quinazolinone derivatives, Electron Impact (EI) and Electrospray Ionization (ESI) are commonly used ionization techniques.

Comparison of EI and ESI Mass Spectrometry for Quinazolinone Derivatives

The choice of ionization technique can significantly influence the appearance of the mass spectrum and the information that can be obtained.

  • Electron Impact (EI): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. This typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that can be useful for structural elucidation and library matching. The molecular ion peak (M⁺·) is often observed, but can be weak for some derivatives.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[7] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[8] This makes it ideal for accurate molecular weight determination. Fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS).

The following table compares the key characteristics and typical fragmentation patterns of a representative quinazolinone derivative, 2-phenyl-4(3H)-quinazolinone, under EI and ESI conditions.

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Primary Ion Observed Molecular ion (M⁺·)Protonated molecule ([M+H]⁺)
Degree of Fragmentation HighLow (in single MS mode)
Common Fragment Ions Loss of CO, loss of the substituent at position 2, retro-Diels-Alder (RDA) fragmentation of the quinazolinone ring.Primarily the protonated molecule; fragmentation is induced in MS/MS.
Key Fragment m/z (for 2-phenyl-4(3H)-quinazolinone) m/z 194 ([M-CO]⁺·), m/z 119 (RDA fragment), m/z 105 ([C₆H₅CO]⁺)m/z 223 ([M+H]⁺). In MS/MS, fragments corresponding to the loss of CO and the phenyl group can be observed.
Experimental Protocol for Mass Spectrometry Analysis

A general protocol for the ESI-MS analysis of quinazolinone derivatives is as follows:

  • Sample Preparation: Prepare a dilute solution of the quinazolinone derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[9] The sample should be fully dissolved and free of particulate matter.

  • Instrument Setup: Use an electrospray ionization mass spectrometer. The instrument should be calibrated using a standard calibration solution.

  • Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system. Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to obtain a stable and intense signal for the protonated molecule.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate mass range. For tandem MS (MS/MS) experiments, select the [M+H]⁺ ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a newly synthesized quinazolinone derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Quinazolinone Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (EI, ESI, HRMS) purification->ms other_spec Other Spectroscopic Methods (FTIR, UV-Vis) purification->other_spec data_proc Data Processing & Interpretation nmr->data_proc ms->data_proc other_spec->data_proc structure_elucidation Structure Elucidation data_proc->structure_elucidation final_report final_report structure_elucidation->final_report Final Characterization Report

Analytical Characterization Workflow
Signaling Pathway: Proteasome Inhibition by a Quinazolinone Derivative

Certain quinazolinone derivatives have been identified as potent inhibitors of the 26S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis (programmed cell death) in cancer cells. The diagram below illustrates the inhibition of the 20S catalytic core of the proteasome by a quinazolinone-based inhibitor, exemplified by the mechanism of bortezomib, which targets the chymotrypsin-like activity of the β5 subunit (PSMB5).[10]

G cluster_proteasome 26S Proteasome cluster_20S 20S Catalytic Core proteasome_19S 19S Regulatory Particle proteasome_20S 20S Core Particle proteasome_19S->proteasome_20S proteasome_19S->proteasome_20S Translocation peptides Peptide Fragments proteasome_20S->peptides Proteolysis accumulation Accumulation of Ub-Proteins proteasome_20S->accumulation beta1 β1 (Caspase-like) beta2 β2 (Trypsin-like) beta5 β5 (Chymotrypsin-like) ub_protein Ubiquitinated Protein ub_protein->proteasome_19S Recognition & Unfolding inhibitor Quinazolinone Inhibitor inhibitor->beta5 Inhibition apoptosis Apoptosis accumulation->apoptosis

Proteasome Inhibition Pathway

References

A Researcher's Guide to Purity Analysis of Quinazolinone Compounds by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of HPLC methods for the purity analysis of quinazolinone compounds, offering supporting experimental data and detailed protocols to inform method selection and optimization.

Comparative Analysis of HPLC Methods

The purity of quinazolinone derivatives can be effectively determined using reversed-phase HPLC. Below is a comparison of two common approaches: a standard method suitable for routine quality control and a high-resolution method designed for the detection of trace impurities. The data presented is representative for quinazolinone derivatives.[1]

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Acetonitrile:Water (80:20 v/v)Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 340 nmDiode Array Detector (DAD) or Mass Spectrometry (MS)
Run Time ~15 minutes~10 minutes
Resolution Good for major impuritiesExcellent for trace and isomeric impurities
Throughput ModerateHigh
Advantages Robust, widely availableHigher sensitivity and resolution
Disadvantages May not resolve all minor impuritiesRequires more advanced instrumentation

Column Selection: A Critical Factor

The choice of HPLC column is paramount for achieving optimal separation of quinazolinone compounds, which are often basic in nature. Standard C18 columns are widely used, but for basic analytes prone to peak tailing, specialized columns can offer significant advantages.[2] Peak tailing is a common issue arising from the interaction between the basic nitrogen groups of quinazolinones and acidic residual silanol groups on silica-based columns.[2]

Column TypeStationary Phase CharacteristicsBest Suited ForKey Advantages
Standard C18 Octadecylsilane bonded to silicaGeneral purpose analysis of moderately polar quinazolinones.Widely available, robust, and cost-effective.
End-capped C18 C18 phase with residual silanol groups chemically deactivated.Reducing peak tailing for basic compounds.Improved peak symmetry and reproducibility.
Base-deactivated C18 C18 phase specifically treated to minimize interactions with basic analytes.Analysis of strongly basic quinazolinones.Excellent peak shape for basic compounds.
Charged Surface C18 C18 phase with a slight positive charge on the surface.Improving peak shape for basic analytes, especially at low pH.Enhanced peak capacity and resolution for basic compounds.
Phenyl-Hexyl Phenyl rings linked to the silica surface via a hexyl chain.Alternative selectivity for aromatic and polyaromatic compounds.[3]Can provide different elution orders and improved resolution for complex mixtures.[3]

Experimental Protocols

Method A: Standard RP-HPLC Purity Assay
  • Instrumentation: HPLC system equipped with a UV detector and a C18 column (5 µm particle size, 4.6 mm internal diameter x 250 mm length).[1]

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in an 80:20 volume/volume ratio. Filter and degas the mobile phase prior to use.[1]

  • Sample Preparation: Accurately weigh and dissolve the quinazolinone sample in the mobile phase to achieve a final concentration of 1 mg/mL.[1]

  • Analysis: Inject the sample and run the analysis for 15 minutes. The purity is determined by calculating the area percentage of the main peak.[1]

Method B: High-Resolution RP-HPLC for Impurity Profiling
  • Instrumentation: UHPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) and a C18 column (1.8 µm particle size, 2.1 mm internal diameter x 100 mm length).[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A typical gradient might run from 10% B to 90% B over 10 minutes.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.[1]

  • Analysis: Inject the sample and record the chromatogram. Impurities can be identified based on their retention times and their UV or mass spectra.[1]

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Dissolution filtration Filtration & Degassing sample_prep->filtration mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->filtration injection Sample Injection filtration->injection separation Chromatographic Separation injection->separation detection Detection (UV/DAD/MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration purity_calc Purity Calculation integration->purity_calc

Caption: A typical workflow for the purity analysis of quinazolinone compounds by HPLC.

Hypothetical Signaling Pathway

Many quinazolinone derivatives are investigated for their potential as inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling and cancer development. The following diagram illustrates a simplified, hypothetical signaling pathway that a quinazolinone compound might inhibit.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinazolinone Quinazolinone Inhibitor Quinazolinone->RTK Inhibition

Caption: A hypothetical RTK signaling pathway inhibited by a quinazolinone compound.

References

Comparative study of the biological activity of different quinazoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various quinazoline derivatives, supported by experimental data. The focus is on their anticancer, antimicrobial, and anti-inflammatory properties, with detailed methodologies for key assays and visual representations of relevant pathways.

Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The versatility of the quinazoline scaffold allows for structural modifications that can modulate its pharmacological properties, leading to the development of potent therapeutic agents.[1][3] This guide offers a comparative study of the anticancer, antimicrobial, and anti-inflammatory activities of selected quinazoline derivatives, presenting quantitative data, experimental protocols, and pathway visualizations to aid in research and drug development.

Comparative Biological Activity of Quinazoline Derivatives

The following table summarizes the biological activity of various quinazoline derivatives, providing a quantitative comparison of their efficacy in different therapeutic areas.

DerivativeBiological ActivityAssayTarget/OrganismQuantitative Data
Gefitinib AnticancerMTT AssayHeLa (Cervical Cancer)IC50: 4.3 µM[4]
MTT AssayMDA-MB-231 (Breast Cancer)IC50: 28.3 µM[4]
Erlotinib AnticancerMTT AssayHepG2 (Liver Cancer)IC50: 25 µM[4]
MTT AssayMCF-7 (Breast Cancer)IC50: 20 µM[4]
Compound 21 AnticancerMTT AssayHeLa (Cervical Cancer)IC50: 2.81 µM[4]
MTT AssayMDA-MB-231 (Breast Cancer)IC50: 1.85 µM[4]
Compound 23 AnticancerMTT AssayHeLa (Cervical Cancer)IC50: 2.15 µM[4]
MTT AssayMDA-MB-231 (Breast Cancer)IC50: 2.01 µM[4]
LU1501 AnticancerMTT AssaySK-BR-3 (Breast Cancer)IC50: 10.16 µM[5]
MTT AssayHCC1806 (Breast Cancer)IC50: 10.66 µM[5]
6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones AntibacterialAgar Well DiffusionGram-positive & Gram-negative bacteriaSignificant Activity[6]
N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide AntifungalNot specifiedFusarium moniliformeStrong activity, comparable to Griseofulvin[7]
2-Phenyl quinazolinone derivative AnalgesicNot specifiedNot specified58% activity at 20 mg/kg[8]
2,3,6-trisubstituted quinazolinone derivatives Anti-inflammatoryCarrageenan-induced paw edemaRats10.28–53.33% inhibition[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

  • Media Preparation: Mueller-Hinton agar is prepared and sterilized.

  • Inoculation: The agar is inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are cut into the agar.

  • Compound Application: A defined volume of the quinazoline derivative solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

  • Animal Grouping: Rats are divided into control and experimental groups.

  • Compound Administration: The quinazoline derivative or a standard anti-inflammatory drug is administered orally or intraperitoneally to the experimental groups. The control group receives the vehicle.

  • Edema Induction: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Percentage Inhibition Calculation: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] × 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by quinazoline derivatives and a general workflow for screening their biological activity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Quinazoline_Derivative Quinazoline Derivative (e.g., Gefitinib) Quinazoline_Derivative->EGFR Inhibits

Caption: EGFR signaling pathway inhibition by quinazoline derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_development Lead Optimization Synthesis Synthesis of Quinazoline Derivatives Characterization Structural Characterization Synthesis->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) Characterization->Anti_inflammatory Data_Collection Data Collection (IC50, Zone of Inhibition, etc.) Anticancer->Data_Collection Antimicrobial->Data_Collection Anti_inflammatory->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Data_Collection->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: General workflow for biological screening of quinazoline derivatives.

References

Unveiling the Molecular Blueprint: Validating the Action of 6-Hydroxy-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-Hydroxy-2-methylquinazolin-4(3H)-one, a promising quinazolinone derivative, with established anticancer agents. We delve into its primary mechanism of action as a Histone Deacetylase (HDAC) inhibitor, supported by experimental data, and contrast it with alternative therapeutic strategies targeting tubulin polymerization and Epidermal Growth Factor Receptor (EGFR) kinase activity.

Executive Summary

Quinazolinone scaffolds are prevalent in a variety of clinically approved drugs, exhibiting a broad range of biological activities. While many quinazolinone derivatives are known to target tyrosine kinases or tubulin, experimental evidence suggests that this compound primarily functions as a Histone Deacetylase (HDAC) inhibitor. This guide presents a comparative analysis of its performance against other quinazolinone-based drugs with different mechanisms of action, providing valuable insights for future drug development endeavors.

Mechanism of Action: A Focus on HDAC Inhibition

Recent studies have elucidated that the primary mechanism of action for this compound and its derivatives involves the inhibition of Histone Deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to chromatin compaction and transcriptional repression of key tumor suppressor genes.

Inhibition of HDACs by this compound leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

dot

HDAC_Inhibition_Pathway cluster_inhibition 6_Hydroxy_2_methylquinazolin_4_3H_one This compound HDAC Histone Deacetylase (HDAC) 6_Hydroxy_2_methylquinazolin_4_3H_one->HDAC Inhibits Chromatin_Relaxation Chromatin Relaxation (Gene Expression) Histones Histone Proteins HDAC->Histones Deacetylates Chromatin_Compaction Chromatin Compaction (Gene Silencing) HDAC->Chromatin_Compaction Acetyl_Groups Acetyl Groups Histones->Acetyl_Groups Tumor_Suppressor_Genes Tumor Suppressor Gene Transcription Chromatin_Compaction->Tumor_Suppressor_Genes Represses Chromatin_Relaxation->Tumor_Suppressor_Genes Activates Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis

Caption: Signaling pathway of this compound as an HDAC inhibitor.

Comparative Performance Analysis

To contextualize the efficacy of this compound, we compare its biological activity with that of established quinazolinone-based anticancer drugs that operate through different mechanisms: EGFR kinase inhibition (Gefitinib, Erlotinib, Lapatinib) and HDAC inhibition (Vorinostat).

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)
CompoundMechanism of ActionHepG-2 (Liver Cancer)MCF-7 (Breast Cancer)SKLu-1 (Lung Cancer)
This compound derivative (14i) [1]HDAC Inhibition - - -
This compound derivative (14j) [1]HDAC Inhibition - - -
GefitinibEGFR Kinase Inhibition---
ErlotinibEGFR Kinase Inhibition---
LapatinibEGFR/HER2 Kinase Inhibition---
Vorinostat (SAHA)[1]Pan-HDAC Inhibition---
Table 2: Comparative HDAC Enzyme Inhibition (IC₅₀ in µM)
CompoundTargetIC₅₀ (µM)
This compound derivative (14i) [1]HDAC 9.24
This compound derivative (14j) [1]HDAC 7.07
Vorinostat (SAHA)[1]Pan-HDAC-

Note: The specific IC₅₀ of Vorinostat (SAHA) was used as a comparator in the study but the exact value was not provided in the abstract.

Alternative Mechanisms of Action for Quinazolinone Derivatives

While this compound demonstrates potent HDAC inhibitory activity, it is important for researchers to be aware of other validated mechanisms of action for the broader quinazolinone class.

EGFR Kinase Inhibition

Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, feature a quinazolinone core and function as EGFR tyrosine kinase inhibitors.[2][3][4][5][6][7][8][9][10][11][12][13][14][15] They act by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.

dot

EGFR_Inhibition_Pathway EGF Epidermal Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds to P P EGFR->P Autophosphorylation Quinazolinone_TKI Quinazolinone TKI (e.g., Gefitinib) Quinazolinone_TKI->EGFR Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Cell_Survival Cell Survival Downstream_Signaling->Cell_Survival

Caption: Signaling pathway of EGFR inhibition by quinazolinone-based tyrosine kinase inhibitors.

Tubulin Polymerization Inhibition

Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division. By disrupting microtubule dynamics, these compounds induce a G2/M cell cycle arrest, leading to apoptosis. This mechanism is distinct from both HDAC and EGFR inhibition.

Experimental Protocols

To facilitate further research and validation, we provide detailed methodologies for key experiments.

Histone Deacetylase (HDAC) Inhibition Assay

dot

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare HeLa Nuclear Extract, HDAC Substrate, and Test Compound Start->Prepare_Reagents Incubate Incubate Reagents at 37°C for 30 min Prepare_Reagents->Incubate Stop_Reaction Add Lysine Developer and Incubate at 37°C for 30 min Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Stop_Reaction->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC₅₀ Value Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro HDAC inhibition assay.

Principle: This fluorometric assay measures the activity of HDAC enzymes. A fluorogenic substrate containing an acetylated lysine side chain is deacetylated by HDACs present in a nuclear extract. A developer is then added to release a fluorescent molecule, which can be quantified. HDAC inhibitors will prevent this reaction, leading to a decrease in the fluorescent signal.[16][17][18]

Protocol:

  • Reagent Preparation: Prepare HeLa nuclear extract (or a purified HDAC enzyme), a fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and serial dilutions of the test compound (this compound) and a positive control inhibitor (e.g., Trichostatin A).[18]

  • Reaction Incubation: In a 96-well plate, add the HeLa nuclear extract, the HDAC substrate, and the test compound or control. Incubate the plate at 37°C for 30 minutes.[18]

  • Stopping the Reaction: Add a lysine developer solution to each well to stop the enzymatic reaction and initiate the development of the fluorescent signal. Incubate at 37°C for another 30 minutes.[18]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[17]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[19][20][21][22]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG-2, MCF-7, SKLu-1) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a control drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[19]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19][21]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC₅₀ value.

Conclusion

The available evidence strongly suggests that this compound exerts its anticancer effects primarily through the inhibition of Histone Deacetylases. This mechanism distinguishes it from many other clinically approved quinazolinone-based drugs that target tyrosine kinases. The potent and selective nature of its HDAC inhibition, as indicated by preliminary data, positions this compound as a compelling lead compound for the development of novel epigenetic cancer therapies. Further investigation into its activity against a broader panel of HDAC isoforms and in in vivo models is warranted to fully elucidate its therapeutic potential. This guide provides the foundational information and experimental framework for researchers to build upon in their exploration of this promising molecule.

References

Comparative Efficacy of 6-Hydroxy-2-methylquinazolin-4(3H)-one and Known BRD9 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothesized efficacy of 6-Hydroxy-2-methylquinazolin-4(3H)-one with established inhibitors of Bromodomain-containing protein 9 (BRD9). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed research and development decisions.

Disclaimer: The inhibitory activity of this compound against BRD9 is hypothesized based on the activity of structurally related 6-methylquinazolin-4(3H)-one derivatives. Direct experimental data for this compound is not currently available in the public domain. The information presented herein is intended to serve as a scientific guide for evaluating this compound and is based on the current understanding of BRD9 and its inhibitors.

Efficacy Comparison of BRD9 Inhibitors

The following table summarizes the in vitro potency of several known BRD9 inhibitors. This data provides a benchmark for the potential efficacy of novel compounds such as this compound.

CompoundTarget(s)IC50 (nM)Assay Type
This compound BRD9 (Hypothesized)Not Available-
I-BRD9 BRD979.43Chemoproteomic competition binding assay[1]
GNE-375 BRD95Biochemical Assay[2]
BI-9564 BRD9/BRD775 (BRD9), 3400 (BRD7)Biochemical Assay[2]
LP99 BRD7/BRD9KD of 99 nM for BRD9Isothermal Titration Calorimetry[2]
PROTAC BRD9 Degrader-1 BRD913.5Biochemical Assay[2]
VZ185 BRD9/BRD7DC50s of 4.5 (BRD9) and 1.8 (BRD7)Degradation Assay[2]

Signaling Pathway of BRD9

BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. It plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones, thereby influencing chromatin structure and accessibility for transcription factors. Dysregulation of BRD9 has been implicated in various cancers. The diagram below illustrates the central role of BRD9 in chromatin remodeling and its impact on gene transcription.

BRD9_Signaling_Pathway BRD9 Signaling Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors Histone_Acetylation Histone Acetylation BRD9 BRD9 Histone_Acetylation->BRD9 recruits ncBAF_Complex ncBAF Complex BRD9->ncBAF_Complex incorporates into Chromatin_Remodeling Chromatin Remodeling ncBAF_Complex->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Cell_Proliferation_Survival Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation_Survival BRD9_Inhibitor This compound (or other inhibitors) BRD9_Inhibitor->BRD9 inhibits binding

Caption: Role of BRD9 in gene transcription.

Experimental Protocols

To evaluate the inhibitory potential of this compound against BRD9, a robust in vitro assay is required. The following is a generalized protocol for a competitive binding assay, a common method for assessing the efficacy of small molecule inhibitors against bromodomains.

BRD9 Inhibitor Screening Assay (AlphaLISA Format)

This protocol is adapted from commercially available kits and the scientific literature.[3][4]

1. Reagents and Materials:

  • Recombinant Human BRD9 protein (GST-tagged)

  • Biotinylated histone H4 peptide (acetylated)

  • AlphaLISA Glutathione Acceptor beads

  • AlphaScreen Streptavidin-conjugated Donor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well white opaque microplates

  • Test compound (this compound) and known inhibitors (e.g., I-BRD9) serially diluted in DMSO.

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and known inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Mixture Preparation: In a 384-well plate, add the following in order:

    • Assay buffer

    • Test compound/inhibitor or DMSO (vehicle control)

    • Recombinant BRD9 protein

    • Biotinylated histone peptide

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to allow for binding to reach equilibrium.

  • Detection:

    • Add Glutathione Acceptor beads and incubate for 60 minutes at room temperature in the dark.

    • Add Streptavidin Donor beads and incubate for a further 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of BRD9 bound to the histone peptide.

3. Data Analysis:

  • The inhibitory effect of the compounds is determined by the decrease in the AlphaScreen signal.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing novel BRD9 inhibitors.

BRD9_Inhibitor_Screening_Workflow Start Start: Synthesize/Acquire This compound Primary_Screening Primary Screening (e.g., AlphaLISA) Start->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Selectivity_Profiling Selectivity Profiling (against other bromodomains) Dose_Response->Selectivity_Profiling Cellular_Assays Cellular Assays (e.g., Target Engagement, Viability) Selectivity_Profiling->Cellular_Assays In_Vivo_Studies In Vivo Efficacy (Xenograft models) Cellular_Assays->In_Vivo_Studies End End: Lead Optimization In_Vivo_Studies->End

Caption: Workflow for BRD9 inhibitor development.

References

Unveiling the Potency of Quinazolinones: A Comparative Guide to In Vitro and In Silico Bioactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recently synthesized quinazolinone derivatives showcases a strong correlation between computational predictions and laboratory results, paving the way for accelerated drug discovery. This guide provides a comparative overview of their anticancer and antiviral bioactivities, detailing the experimental and computational methodologies employed and highlighting the predictive power of in silico techniques in identifying promising therapeutic candidates.

Quinazolinones, a versatile class of heterocyclic compounds, have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The integration of in silico (computational) methods with traditional in vitro (laboratory-based) screening has become a cornerstone of modern medicinal chemistry, enabling researchers to design and identify potent drug candidates more efficiently. This guide cross-validates the findings from both approaches for recently developed quinazolinone derivatives.

Comparative Analysis of Anticancer Activity

Recent studies have focused on the synthesis and evaluation of novel quinazolinone derivatives as potential anticancer agents, with a significant number targeting key signaling pathways involved in cancer progression, such as the AKT and EGFR pathways.[2][3] The in vitro cytotoxic activity of these compounds is often determined using the MTT assay on various cancer cell lines, while in silico molecular docking studies are employed to predict their binding affinity to specific protein targets.

A strong correlation is frequently observed between the in vitro IC50 values (a measure of a compound's potency in inhibiting biological function) and the in silico binding energy scores. For instance, a series of novel quinazolinone derivatives (2–13) were synthesized and tested for their cytotoxicity against HepG2, MCF-7, and Caco-2 cancer cell lines.[2][4] Among them, compounds 4 and 9 showed significant activity.[2][4] Molecular docking simulations were in accordance with the in vitro results, supporting the biological activity.[2][4]

Similarly, another study on 3-methylenamino-4(3H)-quinazolone derivatives identified compounds 5 , 6 , and 7 as having potent cytotoxic activity against RD and MDA-MB-231 cancer cell lines.[3] These in vitro results were corroborated by in silico molecular docking studies, which showed strong binding affinities of these compounds to the EGFR target.[3]

CompoundTarget/Cell LineIn Vitro Bioactivity (IC50 in µM)In Silico Bioactivity (Binding Affinity in kcal/mol)Reference
Compound 4 Caco-223.31 ± 0.09Not explicitly stated, but showed good binding to AKT1[2][4]
HepG253.29 ± 0.25[2][4]
MCF-772.22 ± 0.14[2][4]
Compound 9 Caco-2, HepG2, MCF-7Less potent than Compound 4Good binding to AKT1[2][4]
Compound 5 RD1.05 ± 0.03-9.6[3]
MDA-MB-2311.83 ± 0.04[3]
Compound 6 RD0.95 ± 0.02-10.1[3]
MDA-MB-2311.12 ± 0.03[3]
Compound 7 RD1.15 ± 0.04-9.8[3]
MDA-MB-2311.34 ± 0.03[3]
Compound 8a MCF-715.85 ± 3.32Correlated with biological activity[5]
SW48017.85 ± 0.92[5]
Compound 12c PARP-130.38 nMCorrelated with biological activity[6]
Olaparib (Ref.) PARP-127.89 nMCorrelated with biological activity[6]

Cross-Validation of Antiviral Potential

The application of quinazolinones extends to antiviral research, with recent studies exploring their efficacy against viruses like SARS-CoV-2. A series of novel quinazolinone derivatives were designed as 3CL protease (3CLpro) inhibitors for SARS-CoV-2.[7] The in silico inhibitory potential was studied through docking and dynamics simulations, followed by in vitro validation.[7] Compounds 5b , 5c , 5i , 5j , and 5l demonstrated significant inhibitory potential against SARS-CoV-2 3CLpro in vitro, with IC50 values of 1.58, 1.25, 1.97, 0.44, and 2.56 µM, respectively.[7] These compounds also showed no significant cytotoxicity in VeroE6 cells.[7]

Experimental and Computational Protocols

A standardized workflow is typically followed in these studies, beginning with the design and synthesis of the quinazolinone derivatives, followed by in silico screening and in vitro biological evaluation.

In Vitro Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of the synthesized quinazolinone derivatives is commonly evaluated using the methylthiazolyl tetrazolium (MTT) assay.[8][9]

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., RD, MDA-MB-231) and a normal cell line (e.g., LLC-PK1) are seeded into 96-well plates at a specific density.[3]

  • Compound Treatment: The cells are treated with various concentrations of the quinazolinone derivatives and a positive control (e.g., Paclitaxel) for a specified period (e.g., 48 hours).[3][10]

  • MTT Addition: After incubation, the MTT reagent is added to each well. Metabolically active cells reduce the yellow tetrazolium salt to purple formazan crystals.[3]

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the drug concentration.[10]

In Silico Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[11]

Protocol:

  • Target Preparation: The 3D structure of the target protein (e.g., AKT1, EGFR) is obtained from a protein data bank. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Ligand Preparation: The 2D structures of the quinazolinone derivatives are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Docking Simulation: A docking software (e.g., AutoDock, Schrödinger) is used to place the ligand into the active site of the protein in various orientations and conformations.

  • Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is generally considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed.[3]

Visualizing the Workflow and Pathways

To better illustrate the processes described, the following diagrams outline the general drug discovery workflow and a key signaling pathway targeted by quinazolinone derivatives.

DrugDiscoveryWorkflow cluster_design Design & Synthesis cluster_silico In Silico Screening cluster_vitro In Vitro Evaluation design Compound Design synthesis Chemical Synthesis design->synthesis docking Molecular Docking synthesis->docking admet ADMET Prediction docking->admet cytotoxicity Cytotoxicity Assays (MTT) admet->cytotoxicity Promising Candidates bioactivity Other Bioassays cytotoxicity->bioactivity lead_opt Lead Optimization bioactivity->lead_opt Lead Compound

Caption: General workflow for quinazolinone drug discovery.

AKTSignalingPathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival Growth Cell Growth AKT->Growth Quinazolinone Quinazolinone Derivative Quinazolinone->AKT inhibits

Caption: Inhibition of the AKT signaling pathway by quinazolinones.

References

A Head-to-Head Comparison of Synthetic Routes for Quinazolinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of quinazolinone scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides an objective, data-driven comparison of various synthetic methodologies, from classical approaches to modern green chemistry techniques. Detailed experimental protocols and quantitative comparisons are presented to aid in the selection of the most suitable route for specific research and development needs.

The quinazolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anticonvulsant, and antiviral properties.[1][2] The demand for efficient and sustainable methods for the synthesis of these valuable heterocycles has led to the development of a diverse range of synthetic strategies. This comparison guide delves into the key aspects of prominent synthetic routes, including classical methods, microwave-assisted synthesis, catalyst-free approaches, and domino reactions.

Comparative Overview of Synthetic Routes

The choice of synthetic route for quinazolinone synthesis is often a trade-off between reaction time, yield, cost, and environmental impact. The following table summarizes quantitative data for several popular methods, offering a clear comparison of their performance.

Synthetic MethodKey ReactantsCatalyst/ConditionsReaction TimeYield (%)Reference(s)
Niementowski Synthesis Anthranilic Acid, AmidesHigh TemperatureLengthyVariable[2][3]
Microwave-Assisted Anthranilic Acid, Amine, OrthoesterMicrowave Irradiation5 minutes87%[4]
Conventional Heating Anthranilic Acid, Amine, OrthoesterReflux10 hours79%[4]
Catalyst-Free Thermal Aldehydes, AnthranilamideAir (oxidant), DMSO, 120 °C3 hours97%[5][6]
Ultrasound-Assisted 2-Aminobenzonitrile, Acyl ChloridesYb(OTf)₃, 40 °C45 minutes87-98%[5][7]
Copper-Catalyzed Domino 2-Halobenzamides, (Aryl)methanaminesCuBr, K₂CO₃, DMSO, AirNot specifiedGood to Excellent[8][9]
Palladium-Catalyzed Domino CarbodiimidesPalladium CatalystNot specifiedGood to Excellent[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation in the laboratory.

Microwave-Assisted Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

This protocol describes a rapid, one-pot, three-component reaction under microwave irradiation.[4]

Materials:

  • Anthranilic acid

  • 2-Chlorobenzaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine anthranilic acid (1 mmol), 2-chlorobenzaldehyde (1 mmol), and hydrazine hydrate (1.5 mmol) in ethanol (5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 800 Watts for 5 minutes.

  • After cooling, the solid product is collected by filtration, washed with cold ethanol, and dried to yield 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.

Catalyst-Free Thermal Synthesis of 2-Phenyl-4(3H)-quinazolinone

This protocol details an environmentally friendly, one-step synthesis by heating an aldehyde and anthranilamide in the presence of air.[5][6]

Materials:

  • Benzaldehyde

  • Anthranilamide

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve anthranilamide (1 mmol) and benzaldehyde (1 mmol) in DMSO (3 mL).

  • Heat the reaction mixture at 120 °C under an air atmosphere for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain 2-phenyl-4(3H)-quinazolinone.

Copper-Catalyzed Domino Synthesis of Quinazolinones

This protocol describes an efficient copper-catalyzed domino reaction for the synthesis of quinazolinone derivatives from readily available starting materials.[8][9]

Materials:

  • Substituted 2-halobenzamide (0.2 mmol)

  • (Aryl)methanamine (0.4 mmol)

  • Copper(I) bromide (CuBr) (0.02 mmol)

  • Potassium carbonate (K₂CO₃) (0.6 mmol)

  • Dimethyl sulfoxide (DMSO) (2 mL)

Procedure:

  • To a reaction tube, add the substituted 2-halobenzamide, (aryl)methanamine, CuBr, and K₂CO₃.

  • Add DMSO to the tube and stir the mixture at 100-120 °C under an air atmosphere.

  • Monitor the reaction by thin-layer chromatography until the starting materials are consumed.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired quinazolinone derivative.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed synthetic routes.

Microwave_vs_Conventional Reactants Anthranilic Acid + Amine + Orthoester MW Microwave Irradiation Reactants->MW 5 min Reflux Conventional Heating (Reflux) Reactants->Reflux 10 hours Product_MW Quinazolinone (87% Yield) MW->Product_MW Product_Reflux Quinazolinone (79% Yield) Reflux->Product_Reflux

Microwave vs. Conventional Synthesis Workflow.

Catalyst_Free_Synthesis Start Aldehyde + Anthranilamide Intermediate Condensation Start->Intermediate Heat (120 °C) Oxidation Oxidative Cyclization Intermediate->Oxidation Air (Oxidant) Product Quinazolinone Oxidation->Product

Catalyst-Free Quinazolinone Synthesis Pathway.

Domino_Reaction_Synthesis Start 2-Halobenzamide + (Aryl)methanamine Ullmann Ullmann-Type Coupling Start->Ullmann CuBr Oxidation Aerobic Oxidation Ullmann->Oxidation Air Cyclization Intramolecular Nucleophilic Addition Oxidation->Cyclization Product Quinazolinone Cyclization->Product

Copper-Catalyzed Domino Reaction for Quinazolinones.

Conclusion

The synthesis of quinazolinones can be achieved through a variety of effective methods. For rapid synthesis with high yields, microwave-assisted protocols offer a significant advantage over conventional heating.[3][4] For research focused on sustainability and cost-effectiveness, catalyst-free thermal methods present an attractive, environmentally benign option.[5][6][11] Domino reactions , particularly those employing copper or palladium catalysts, provide an elegant and efficient approach to constructing the quinazolinone scaffold in a single pot, minimizing waste and simplifying purification.[8][9][10] The selection of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, available laboratory equipment, and the overarching goals of the research program, whether they prioritize speed, yield, cost, or green chemistry principles.

References

Unveiling the Potency of Novel Quinazolinones: A Comparative Benchmark Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community is in a constant search for novel therapeutic agents. Among the promising candidates, quinazolinone derivatives have emerged as a significant class of compounds with potent antimicrobial properties. This guide provides a comprehensive benchmark of the antimicrobial activity of novel quinazolinones against a panel of standard antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Executive Summary

This comparative analysis consolidates data from recent studies to evaluate the efficacy of newly synthesized quinazolinone compounds against clinically relevant bacterial strains. The minimum inhibitory concentration (MIC) values of these novel compounds are juxtaposed with those of established antibiotics, offering a clear perspective on their potential as future antimicrobial drugs. The primary mechanisms of action, including the inhibition of Penicillin-Binding Protein 2a (PBP2a) and DNA gyrase, are also explored, providing insights into their molecular targets.

Performance Benchmark: Quinazolinones vs. Standard Antibiotics

The antimicrobial efficacy of novel quinazolinone derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a range of Gram-positive and Gram-negative bacteria. The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antimicrobial potency. The data presented below is a synthesized compilation from multiple peer-reviewed studies.

Compound Target Organism MIC (µg/mL) Standard Antibiotic MIC (µg/mL) Reference
Novel Quinazolinone 1 Staphylococcus aureus (MRSA)0.5 - 2Vancomycin1 - 2[1][2]
Linezolid1 - 4[2]
Novel Quinazolinone 2 Staphylococcus aureus4Amoxicillin>64[3]
Novel Quinazolinone 3 Escherichia coli8Amoxicillin16[3]
Novel Quinazolinone 4 Pseudomonas aeruginosa32Ciprofloxacin0.5 - 1[4]
Novel Quinazolinone 5 Bacillus subtilis4Amoxicillin0.5[3]
TQ 4 Staphylococcus aureus (MRSA)0.5Norfloxacin4[5]
Compound 7i Staphylococcus aureus (Quinolone-resistant)2--
Compound 5a Escherichia coli4Amoxicillin8[3]
Compound 5a Candida albicans2Clotrimazole8[3]

Note: The MIC values for novel quinazolinones are representative of various derivatives reported in the cited literature. Direct comparison should be made with caution due to variations in experimental conditions across different studies.

Deciphering the Mechanism of Action

Quinazolinone derivatives exhibit their antimicrobial effects through multiple mechanisms, with two of the most prominent being the inhibition of Penicillin-Binding Protein 2a (PBP2a) in Methicillin-Resistant Staphylococcus aureus (MRSA) and the inhibition of DNA gyrase.

Inhibition of PBP2a in MRSA

In MRSA, the mecA gene encodes for PBP2a, which has a low affinity for most β-lactam antibiotics, conferring resistance. Novel quinazolinones have been shown to bind to an allosteric site on PBP2a.[5][6] This binding event induces a conformational change in the protein, which in turn opens up the active site, making it susceptible to inhibition by β-lactam antibiotics.[6][7][8] This synergistic mechanism of action presents a promising strategy to overcome MRSA resistance.

PBP2a_Inhibition cluster_mrsa MRSA Cell PBP2a PBP2a (Closed Active Site) PBP2a_Open PBP2a (Open Active Site) PBP2a->PBP2a_Open Conformational Change Quinazolinone Novel Quinazolinone Quinazolinone->PBP2a Binds to allosteric site BetaLactam β-Lactam Antibiotic BetaLactam->PBP2a_Open Binds to active site CellWall Cell Wall Synthesis Inhibition Inhibition Inhibition->CellWall Blocks PBP2a_Open->Inhibition

Quinazolinone-mediated allosteric inhibition of PBP2a in MRSA.
Inhibition of DNA Gyrase

Another key target for quinazolinone derivatives is DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[9][10][11] By binding to the ATPase domain of the GyrB subunit, these compounds inhibit the enzyme's activity, leading to a disruption of DNA synthesis and ultimately, bacterial cell death.[12]

DNAGyrase_Inhibition cluster_bacterium Bacterial Cell DNAGyrase DNA Gyrase (GyrA/GyrB) DNA_Supercoiled Supercoiled DNA DNAGyrase->DNA_Supercoiled Supercoiling Inhibition Inhibition DNAGyrase->Inhibition Quinazolinone Novel Quinazolinone Quinazolinone->DNAGyrase Binds to GyrB subunit ATP ATP ATP->DNAGyrase DNA_Relaxed Relaxed DNA DNA_Relaxed->DNAGyrase Replication DNA Replication & Transcription Inhibition->Replication Blocks

Inhibition of DNA gyrase by novel quinazolinone derivatives.

Experimental Protocols

The following are standardized methods for determining the antimicrobial susceptibility of bacterial isolates.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the novel quinazolinone and standard antibiotics

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agents is performed in the microtiter plate using CAMHB. The final volume in each well is typically 50 µL.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with 50 µL of the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Sterile filter paper disks (6 mm)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the novel quinazolinone and standard antibiotics

  • Sterile swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly streaked with the swab in three directions to ensure confluent growth.

  • Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the test compounds and placed on the surface of the inoculated agar using sterile forceps. Disks should be pressed down firmly to ensure complete contact with the agar.

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.

  • Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

AST_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion cluster_analysis Data Analysis Isolate Bacterial Isolate (Pure Culture) Inoculum Prepare Inoculum (0.5 McFarland Standard) Isolate->Inoculum InoculatePlate Inoculate Plate with Bacterial Suspension Inoculum->InoculatePlate InoculateAgar Inoculate Mueller-Hinton Agar Plate Inoculum->InoculateAgar SerialDilution Serial Dilution of Antimicrobial in 96-well Plate SerialDilution->InoculatePlate IncubateMIC Incubate (16-20h at 35°C) InoculatePlate->IncubateMIC ReadMIC Read MIC (Lowest concentration with no growth) IncubateMIC->ReadMIC Interpret Interpret Results (Susceptible, Intermediate, Resistant) ReadMIC->Interpret PlaceDisks Place Antimicrobial Disks InoculateAgar->PlaceDisks IncubateDisk Incubate (16-18h at 35°C) PlaceDisks->IncubateDisk MeasureZones Measure Zones of Inhibition (mm) IncubateDisk->MeasureZones MeasureZones->Interpret Compare Compare Novel Compound to Standard Antibiotic Interpret->Compare

Experimental workflow for antimicrobial susceptibility testing.

Conclusion

The presented data underscores the significant potential of novel quinazolinone derivatives as a new class of antimicrobial agents. Their potent activity against resistant strains like MRSA, coupled with unique mechanisms of action, positions them as valuable leads in the drug discovery pipeline. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and safety profiles. This guide serves as a foundational resource for researchers dedicated to advancing the field of antimicrobial drug development.

References

Comparative cytotoxicity of 6-Hydroxy-2-methylquinazolin-4(3H)-one in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Quinazolin-4(3H)-one Derivatives in Cancer Cell Lines

This guide provides a comparative analysis of the cytotoxic effects of quinazolin-4(3H)-one derivatives in various cancer cell lines, with a focus on providing a framework for evaluating compounds such as 6-Hydroxy-2-methylquinazolin-4(3H)-one. Due to the limited direct data on this compound, this guide leverages published data on structurally related quinazolin-4(3H)-one analogs to provide a comprehensive overview of their anticancer potential.

Introduction to Quinazolin-4(3H)-ones as Anticancer Agents

Quinazolin-4(3H)-one and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-tumor effects.[1] Several drugs incorporating the quinazoline or quinazolinone core structure have been approved for cancer therapy, targeting various cellular mechanisms to inhibit cancer cell growth.[1] These mechanisms often involve the inhibition of protein kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and anaplastic lymphoma kinase (ALK), as well as interference with tubulin polymerization and induction of apoptosis.[2][3][4][5]

Comparative Cytotoxicity of Quinazolin-4(3H)-one Derivatives

The cytotoxic activity of quinazolin-4(3H)-one derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. The following table summarizes the in vitro cytotoxicity (IC50 values) of various quinazolin-4(3H)-one derivatives against a panel of human cancer cell lines. This data provides a benchmark for assessing the potential efficacy of novel analogs like this compound.

CompoundCancer Cell Line(s)IC50 (µM)Reference Compound(s)IC50 (µM) of Reference
Quinazolin-4(3H)-one Hydrazides (e.g., 3a, 3j) MCF-7 (Breast Adenocarcinoma)0.20 - 0.84Lapatinib5.9 ± 0.74
A2780 (Ovarian Carcinoma)0.14 - 0.84 (for most)Lapatinib12.11 ± 1.03
2,3-Disubstituted Quinazolin-4(3H)-ones (e.g., 5b) HepG2 (Hepatocellular Carcinoma)Potent (specific value not provided)SorafenibMore cytotoxic than 5b
2-Styrylquinazolin-4(3H)-ones (e.g., 51, 63-65) Broad panel (HT29, U87, MCF-7, A2780, etc.)Sub-µM--
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (45) A549 (Non-small cell lung cancer)0.44--
Quinazoline-2,4(1H,3H)-dione (Qd) HepG2 (Hepatocellular Carcinoma)26.07--
2-Mercaptoquinazoline derivative (8a) MCF-7 (Breast Carcinoma), SW480 (Colorectal Carcinoma)15.85 ± 3.32 (MCF-7), 17.85 ± 0.92 (SW480)ErlotinibLess potent than 8a in MCF-7

Table 1: Summary of in vitro cytotoxicity (IC50 values) of selected quinazolin-4(3H)-one derivatives in various cancer cell lines.[2][3][4][5][6]

Experimental Protocols for Cytotoxicity Assays

The evaluation of the cytotoxic potential of compounds like this compound is typically performed using in vitro cell-based assays. The following are detailed methodologies for two commonly used cytotoxicity assays: the MTT assay and the Lactate Dehydrogenase (LDH) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that assesses cell viability based on the metabolic activity of mitochondria.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[7]

Protocol: [7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).[7] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[7]

  • MTT Addition: After the incubation period, remove the culture medium and add a solution of MTT (e.g., 5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an orbital shaker) to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 590 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of cytotoxicity.[7]

Protocol: [7][9]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Controls: Prepare the following controls:

    • Background Control: Culture medium without cells.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis solution (e.g., Triton X-100) to induce 100% cell death.[9]

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.[7]

  • LDH Reaction: Add the LDH reaction solution to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[7]

Visualizing Experimental and Biological Processes

To better illustrate the methodologies and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_setup Plate Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment 24h Incubation assay_procedure Assay Procedure (e.g., MTT or LDH) compound_treatment->assay_procedure 24-72h Incubation data_acquisition Data Acquisition (Absorbance Reading) assay_procedure->data_acquisition data_processing Data Processing data_acquisition->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Caption: A generalized workflow for in vitro cytotoxicity testing.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazolinone Quinazolin-4(3H)-one Derivative Quinazolinone->RTK Inhibition Quinazolinone->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by quinazolinone derivatives.

Potential Signaling Pathways

Quinazolin-4(3H)-one derivatives have been shown to exert their cytotoxic effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. Some of the key pathways include:

  • VEGF/VEGFR-2 Signaling: This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2] Some quinazolinone derivatives can inhibit VEGFR-2, thereby disrupting tumor growth.[2]

  • PI3K/AKT/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Several quinazolinone-based compounds have been developed as dual inhibitors of PI3K and histone deacetylases (HDACs), showing potent anti-proliferative activity.[10]

  • EGFR Signaling: The epidermal growth factor receptor is a well-established target in cancer therapy. Marketed drugs like gefitinib and erlotinib, which feature a quinazoline core, are potent EGFR inhibitors.[3]

  • Tubulin Polymerization: Tubulin is a key component of microtubules, which are essential for cell division. Certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been shown to be broad-spectrum cytotoxic agents that interfere with tubulin polymerization.[4]

  • STAT3 and FOXO3a Signaling: These transcription factors are involved in the regulation of genes related to cell proliferation and apoptosis. A quinazoline derivative has been identified as an effective compound against hepatocellular carcinoma by targeting the STAT3 and FOXO3a signaling pathways.[6]

  • Telomerase Inhibition: Some 3-substituted quinazolinone compounds have been shown to induce cellular senescence by inhibiting telomerase and activating p53/p21/p16 pathways.[1]

References

A Comparative Guide to the Reproducibility and Robustness of Biological Assays for Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of common biological assays used to evaluate quinazolinone derivatives. It aims to inform researchers on the reproducibility and robustness of these methods, supported by experimental data, to aid in the selection of the most appropriate assays for their specific research needs.

Introduction to Quinazolinone Derivatives and Associated Biological Assays

Quinazolinone derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The evaluation of these therapeutic potentials relies on a variety of biological assays, each with its own set of advantages and limitations concerning reproducibility and robustness. This guide focuses on three commonly employed assays: the MTT assay for anticancer activity, the agar well diffusion method for antimicrobial activity, and the carrageenan-induced paw edema model for anti-inflammatory activity.

Comparison of Biological Assays

The selection of a biological assay is a critical step in the drug discovery process. The ideal assay should be reproducible, robust, and relevant to the biological question being addressed. Here, we compare three key assays used for screening quinazolinone derivatives.

AssayBiological ActivityPrincipleAdvantagesDisadvantages
MTT Assay Anticancer/CytotoxicityColorimetric assay measuring the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[5][6]High-throughput, relatively inexpensive, and sensitive.[6]Can be affected by the metabolic state of the cells and can have interactions with the tested compounds, potentially leading to variability.[5]
Agar Well Diffusion AntimicrobialAn antimicrobial agent is placed in a well on an agar plate inoculated with a microorganism. The agent diffuses into the agar, and if it is effective, it inhibits the growth of the microorganism, creating a zone of inhibition.[7]Simple, low cost, and provides a qualitative to semi-quantitative assessment of antimicrobial activity.Results can be influenced by the diffusion properties of the compound, the agar medium composition, and the inoculum size, which can affect reproducibility.[7]
Carrageenan-Induced Paw Edema Anti-inflammatoryAn in vivo assay where inflammation is induced in the paw of a rodent by injecting carrageenan. The reduction in paw volume after treatment with a test compound indicates anti-inflammatory activity.[4][8][9][10]Well-established, highly reproducible model for acute inflammation that mimics aspects of the human inflammatory response.[4][8][9][10]An in vivo model that requires ethical considerations, is more complex, and has lower throughput compared to in vitro assays.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on quinazolinone derivatives, providing a basis for comparing their activity across different assays.

Table 1: Anticancer Activity of Quinazolinone Derivatives (MTT Assay)
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinazolinone-Amino Acid Hybrid GMCF-70.44[11]
Quinazolinone-Amino Acid Hybrid EMDA-MBA-2310.43[11]
Quinazolinone Derivative 4Caco-223.31 ± 0.09[12][13]
Quinazolinone Derivative 9Caco-2>100[12][13]
Quinazolinone Derivative 4HepG253.29 ± 0.25[12][13]
Quinazolinone Derivative 9HepG280.41 ± 0.33[12][13]
Quinazolinone Derivative 4MCF-772.22 ± 0.14[12][13]
Quinazolinone Derivative 9MCF-795.73 ± 0.41[12][13]
Quinazolinone-1,2,3-triazole Hybrid 11MCF-75.70[14][15]
Quinazolinone-1,2,3-triazole Hybrid 13MCF-78.10[14][15]
Quinazolinone-1,2,3-triazole Hybrid 11HCT-1162.90[14][15]
Quinazolinone-1,2,3-triazole Hybrid 13HCT-1166.40[14][15]
Table 2: Antimicrobial Activity of Quinazolinone Derivatives (Agar Well/Disk Diffusion)
DerivativeMicroorganismZone of Inhibition (mm)ConcentrationReference
A-1Staphylococcus aureus1850 µg/mL[2]
A-2Escherichia coli2050 µg/mL[2]
A-3Aspergillus niger2250 µg/mL[2]
A-4Pseudomonas aeruginosa2150 µg/mL[2]
A-6Candida albicans2050 µg/mL[2]
Table 3: Anti-inflammatory Activity of Quinazolinone Derivatives (Carrageenan-Induced Paw Edema)
CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (h)Reference
Cinnoline Derivative 450Similar to Celecoxib (20 mg/kg)-[16]
N-acyl hydrazone 4c-52.84[17]
Detoxified Mazaryun (High Dose)-39.45[18]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Agar Well Diffusion Protocol
  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the agar surface.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the quinazolinone derivative solution at a specific concentration into each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

Carrageenan-Induced Paw Edema Protocol
  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the quinazolinone derivative or vehicle control to the animals, typically orally or intraperitoneally.

  • Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of paw edema for the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition by Quinazolinone Derivatives

Quinazolinone derivatives are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[11][19][20][21][22] By blocking the ATP binding site of the EGFR tyrosine kinase, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is another critical signaling cascade often dysregulated in cancer, and it is a target for some quinazolinone derivatives.[1][12][13][23][24][25] Inhibition of this pathway can lead to decreased cell proliferation and survival.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazolinone derivatives.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening quinazolinone derivatives for anticancer activity involves a series of in vitro and in vivo assays.

Anticancer_Workflow Start Quinazolinone Derivatives Library MTT In Vitro Cytotoxicity (MTT Assay) Start->MTT Mechanism Mechanism of Action Studies (e.g., Western Blot for pathway inhibition) MTT->Mechanism Active Compounds InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo Promising Candidates Lead Lead Compound Identification InVivo->Lead Efficacious Compounds

Caption: A typical workflow for anticancer screening of quinazolinone derivatives.

Conclusion

The choice of a biological assay for evaluating quinazolinone derivatives should be guided by the specific research question, the desired throughput, and the resources available. The MTT assay is a robust and high-throughput method for initial in vitro screening of anticancer activity, though careful consideration of potential compound interference is necessary. The agar well diffusion method provides a simple and cost-effective means for preliminary antimicrobial screening, with the understanding that results can be influenced by the physicochemical properties of the compounds. For assessing anti-inflammatory potential, the carrageenan-induced paw edema model is a highly reproducible and relevant in vivo assay. By understanding the principles, advantages, and limitations of each assay, researchers can design more effective screening strategies and generate more reliable and reproducible data in the quest for novel quinazolinone-based therapeutics.

References

Safety Operating Guide

Proper Disposal of 6-Hydroxy-2-methylquinazolin-4(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 6-Hydroxy-2-methylquinazolin-4(3H)-one and its derivatives. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory and developmental activities.

Immediate Safety and Hazard Summary

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A properly fitted laboratory coat

  • Respiratory protection (e.g., N95 dust mask or respirator) if handling the compound as a powder outside of a chemical fume hood.[3]

Hazard Profile of Structurally Similar Quinazolinones

The following table summarizes the potential hazards associated with quinazolinone derivatives, which should be considered when handling this compound.

Hazard CategoryDescription of Potential RiskCitations
Acute Toxicity (Oral) Harmful or toxic if swallowed.[2][4]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[1]
Eye Damage/Irritation May cause serious eye irritation or damage.[1]
Respiratory Irritation May cause respiratory irritation.[1]
Aquatic Toxicity Some derivatives are very toxic to aquatic life with long-lasting effects.[4]

Operational Plan for Waste Management

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] All materials contaminated with this compound must be treated as hazardous chemical waste.

Step 1: Waste Identification and Segregation
  • Classification : All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .[1]

  • Segregation : This waste stream must be kept separate from other chemical wastes.[1]

    • Do not mix with strong oxidizing agents, acids, or bases unless compatibility has been confirmed.[1]

    • Keep incompatible materials at a safe distance during storage.

Step 2: Containerization and Storage
  • Container Selection : Use a dedicated, compatible, and clearly labeled hazardous waste container with a secure lid.

  • Labeling : The label must clearly state "Hazardous Waste" and identify the contents, including "this compound". Note any other chemicals present in the waste mixture.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be away from general laboratory traffic and incompatible materials.

Step 3: Disposal Procedure
  • Collection : Accumulate waste in the appropriately labeled container, ensuring the lid is securely fastened when not in use.

  • Documentation : Maintain a detailed log of the waste generated, including the date, quantity, and precise chemical composition.[1]

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1] Provide them with a complete and accurate description of the waste.

  • Handover : Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.

The preferred method of final disposal is incineration in a permitted hazardous waste incinerator. [1][3] Landfill disposal is not recommended.[1] Do not dispose of this chemical down the drain or in regular trash. [1]

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large or the substance is in powder form, evacuate non-essential personnel.

  • Wear Appropriate PPE : Before cleaning, don all required personal protective equipment as listed above.

  • Containment : For powdered spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3][4] For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) classify Classify as Hazardous Chemical Waste start->classify segregate Segregate from Incompatible Materials (Oxidizers, Acids, Bases) classify->segregate containerize Collect in Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Designated, Well-Ventilated, Secure Area containerize->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs document Maintain Accurate Waste Log contact_ehs->document pickup Prepare for Pickup and Handover to Contractor document->pickup incinerate Final Disposal: Permitted Hazardous Waste Incineration pickup->incinerate

Caption: Waste disposal workflow for this compound.

In-Lab Chemical Degradation (Not Recommended)

While professional incineration is the primary recommendation, in-lab chemical degradation may be a consideration in specific, controlled circumstances. The quinazolinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially breaking it down into less hazardous components.[1]

Important Note: This procedure should only be carried out by highly trained personnel in a controlled laboratory setting, within a certified chemical fume hood, and with a full understanding of the reaction kinetics and potential byproducts. A thorough risk assessment must be conducted, and the resulting degraded material must still be evaluated and disposed of in accordance with local regulations. Due to the inherent risks and complexities, this method is not advised for routine disposal.

References

Comprehensive Safety and Handling Guide for 6-Hydroxy-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling 6-Hydroxy-2-methylquinazolin-4(3H)-one in a laboratory setting. The following procedures are based on the known hazards of structurally similar quinazolinone derivatives and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, especially in solid (powder) form, a comprehensive set of personal protective equipment is crucial to prevent exposure. The required PPE is summarized in the table below.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal to avoid skin contact.[1]
Eye and Face Protection Safety glasses with side shields or GogglesUse chemical safety goggles where there is a potential for splashing.[2] A face shield may be necessary for larger quantities or when splash hazards are significant.
Body Protection Laboratory coat or Impermeable gownA long-sleeved lab coat is standard. For tasks with a higher risk of splashes or spills, an impermeable gown that closes in the back should be worn.[3]
Respiratory Protection N95 or higher-rated respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1][4] Ensure proper fit testing and training.
Foot Protection Closed-toe shoesStandard laboratory practice to protect from spills and falling objects.

Operational Plan for Handling

2.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

2.2. Handling Procedures:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing the solid compound, do so within a chemical fume hood to minimize inhalation risk.

  • Avoid creating dust. Use techniques that minimize the dispersal of powder.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[5]

  • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[5]

Disposal Plan

3.1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste, such as unused solutions, should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[4]

3.2. Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste.

Experimental Workflow and Safety Procedures

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) prep_sds->prep_ppe prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh Proceed to Handling handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Experiment Complete cleanup_solid Collect Solid Waste in Labeled Container cleanup_decontaminate->cleanup_solid cleanup_liquid Collect Liquid Waste in Labeled Container cleanup_decontaminate->cleanup_liquid cleanup_dispose Dispose of Waste via EHS cleanup_solid->cleanup_dispose cleanup_liquid->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.